2,6-Dimethylquinoline-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)10(12(14)15)6-8(2)13-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFCNYVQJDEENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354953 | |
| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104175-33-9 | |
| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-quinolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,6-Dimethylquinoline-4-carboxylic Acid for Drug Development Professionals
An In-depth Overview of its Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 2,6-dimethylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role as a scaffold for developing therapeutic agents, particularly in oncology and immunology.
Core Compound Identification
IUPAC Name: this compound[1][2]
Chemical Structure:
(A 2D representation of the this compound structure)
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These data are crucial for its application in experimental and computational drug design workflows.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[2], BOC Sciences[] |
| Molecular Weight | 201.22 g/mol | PubChem[2] |
| CAS Number | 104175-33-9 | Santa Cruz Biotechnology[4] |
| Boiling Point | 359.7°C at 760 mmHg | BOC Sciences[] |
| Density | 1.243 g/cm³ | BOC Sciences[] |
| XLogP3 (Computed) | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| SMILES | CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | PubChem[1][2] |
| InChIKey | PPFCNYVQJDEENH-UHFFFAOYSA-N | PubChem[1][2] |
Applications in Drug Discovery and Development
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][6] Derivatives have shown significant potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[7][8]
A primary area of investigation for this class of compounds is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[7][9] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation.[7][9] Inhibiting this enzyme depletes pyrimidines, leading to cell cycle arrest, particularly in rapidly dividing cells like cancer cells.[7] This makes DHODH a promising target for cancer therapy.[7][9]
The carboxylic acid moiety at the 4-position is often crucial for activity, as it can form key interactions, such as salt bridges or hydrogen bonds, within the enzyme's active site.[7]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.
Synthesis via Pfitzinger Reaction
The Pfitzinger reaction is a classical and robust method for synthesizing quinoline-4-carboxylic acids.[10] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[5][10] For the target molecule, 5-methylisatin (corresponding to the 6-methyl group on the quinoline) and acetone (providing the 2-methyl group) are used.
-
Base Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH) (3 equivalents) in a solution of 95% ethanol and water.
-
Isatin Ring Opening: Add 5-methylisatin (1 equivalent) to the basic solution. Stir the mixture at room temperature. The reaction can be monitored by a color change from orange/purple to a pale yellow or brown, indicating the base-catalyzed hydrolysis and opening of the isatin ring to form an isatinate salt.[6][11][12]
-
Addition of Carbonyl: To this mixture, add acetone (a minimum of 2 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 79°C) and maintain for 12-24 hours.[7][12] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up & Isolation: a. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[5] b. Dissolve the residue in water. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted acetone and other neutral impurities.[5] c. Cool the remaining aqueous layer in an ice bath and acidify to a pH of 4-5 using dilute hydrochloric acid (HCl) or acetic acid.[5] d. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[5] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physchemres.org [physchemres.org]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
An In-depth Technical Guide to 2,6-Dimethylquinoline-4-carboxylic Acid
CAS Number: 104175-33-9
This technical guide provides a comprehensive overview of 2,6-Dimethylquinoline-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, synthesis methodologies, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a quinoline derivative characterized by methyl groups at positions 2 and 6, and a carboxylic acid group at position 4. Its structure confers specific physicochemical properties that are crucial for its handling, reactivity, and potential biological applications.
| Property | Value | Source |
| CAS Number | 104175-33-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 267-268 °C | [3] |
| Boiling Point (Predicted) | 359.7 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.243 g/cm³ | [4] |
| InChI Key | PPFCNYVQJDEENH-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C | [1] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups. Two sharp singlets would correspond to the methyl groups at positions 2 and 6. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the twelve carbons. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (typically >160 ppm). The aromatic carbons would appear in the range of ~120-150 ppm, and the methyl carbons would be found in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. C-H stretching and bending vibrations for the aromatic ring and methyl groups, as well as C-N stretching vibrations, would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 201. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially the loss of a methyl radical (-CH₃, 15 Da).
Synthesis Methodologies
The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 5-methylisatin would be reacted with acetone.
Experimental Protocol: Pfitzinger Synthesis of this compound
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve 5-methylisatin in a suitable solvent such as ethanol.
-
Addition of base: Add a strong base, typically a 30-40% aqueous solution of potassium hydroxide (KOH), to the stirred solution. The mixture is stirred until the isatin ring opens to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid.
-
Addition of carbonyl compound: Slowly add acetone to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5 to precipitate the crude this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Pfitzinger reaction workflow for the synthesis of this compound.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. For the target compound, p-toluidine (4-methylaniline) would be reacted with acetaldehyde and pyruvic acid.
Experimental Protocol: Doebner Synthesis of this compound
-
Reactant mixture: In a round-bottom flask, combine p-toluidine, acetaldehyde, and pyruvic acid in a suitable solvent, often ethanol or acetic acid.
-
Reaction conditions: The mixture is typically heated to reflux for several hours. The reaction can be catalyzed by an acid.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, which is then collected by filtration.
-
Purification: The crude product is washed and can be purified by recrystallization.
References
Spectral Analysis of 2,6-Dimethylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2,6-Dimethylquinoline-4-carboxylic acid (CAS No. 104175-33-9), a molecule of interest in medicinal chemistry and materials science.[1][2][3][4] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Chemical Structure and Properties
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this specific compound, the following data is a prediction based on the analysis of its constituent functional groups and spectral data from analogous compounds, such as 2,6-dimethylquinoline and other quinoline-4-carboxylic acid derivatives.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the carboxylic acid proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.0 - 8.5 | Multiplet | 3H | Aromatic protons (H5, H7, H8) |
| ~7.5 | Singlet | 1H | Aromatic proton (H3) |
| ~2.6 | Singlet | 3H | Methyl group at C2 (-CH₃) |
| ~2.4 | Singlet | 3H | Methyl group at C6 (-CH₃) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165 - 175 | Carboxylic acid carbon (-COOH) |
| ~150 - 160 | C2, C4, C8a |
| ~120 - 140 | C3, C5, C6, C7, C8, C4a |
| ~20 - 25 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic quinoline core.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2500 - 3300 | Broad | O-H stretch (from COOH) |
| 1680 - 1710 | Strong | C=O stretch (from COOH) |
| 1500 - 1600 | Medium-Strong | C=C and C=N stretches (aromatic ring) |
| 1200 - 1300 | Medium | C-O stretch (from COOH) |
| 750 - 900 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The primary fragmentation pathway would likely involve the loss of the carboxylic acid group.
| m/z Value | Predicted Fragment | Interpretation |
| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 156 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 141 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl group |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), a more specialized instrument (e.g., TOF or Orbitrap) is required to determine the exact mass.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectral characterization of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR [m.chemicalbook.com]
- 6. chempap.org [chempap.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fused aromatic heterocycle, is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a remarkable breadth of biological activities. Among these, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways and experimental workflows.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and the disruption of cancer cell signaling pathways.
Quantitative Anticancer Activity Data
The cytotoxic effects of various quinoline-4-carboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 9e | - | 0.043 | COX-2 Inhibition | [1] |
| 41 | - | 0.00971 | DHODH Inhibition | [2][3][4][5] |
| 43 | - | 0.0262 | DHODH Inhibition | [2][3][4][5] |
| 46 | - | 0.0283 | DHODH Inhibition | [3][4][5] |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [6][7] |
| D28 | - | 24.45 | HDAC3 Inhibition | |
| Compound 3j | MCF-7 (Breast) | - (82.9% growth reduction) | - | [8] |
| Compound 5a | - | - (Significant S phase arrest) | DNA Intercalation | [8] |
| Various Derivatives | HeLa, MCF-7, K-562 | Variable | - | [8] |
Key Signaling Pathways in Anticancer Activity
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway for DNA and RNA synthesis. Inhibition of DHODH leads to pyrimidine starvation and subsequent cell cycle arrest and apoptosis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-survival and pro-inflammatory genes in cancer cells.
Experimental Protocols for Anticancer Activity
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the quinoline-4-carboxylic acid derivative and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1][9][10][11][12]
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a variety of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [13] |
| 5a7 | Escherichia coli | 128 | [13] |
| Various Derivatives | Gram-positive & Gram-negative bacteria | 62.50–250 | [14] |
| Compounds 1 & 3 | MRSA & MDR E. coli | 15.62 & 7.81 | [14] |
| Compound 10 | Various strains | 0.12 - >1024 | [15] |
| Compound 11 | Various strains | 0.12 - >1024 | [15] |
| Compound 12 | Various strains | 0.12 - 512 | [15] |
| Compounds 37 & 38 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [15] |
Experimental Protocols for Antimicrobial Activity
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.
-
Plate Preparation: Pour sterile Mueller-Hinton Agar into petri dishes and allow to solidify.
-
Inoculation: Spread a standardized bacterial inoculum evenly over the agar surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Compound Addition: Add a specific concentration of the quinoline-4-carboxylic acid derivative solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial effects, quinoline-4-carboxylic acid derivatives have also been investigated for their potential as antiviral and anti-inflammatory agents.
Antiviral Activity
Certain derivatives have shown potent antiviral activity, primarily through the inhibition of host enzymes that are essential for viral replication, such as DHODH. This mechanism offers the advantage of a lower likelihood of viral resistance development.
| Compound ID | Virus | EC50 (nM) | Target | Reference |
| C44 | VSV | 2 | DHODH | |
| C44 | WSN-Influenza | 41 | DHODH |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often linked to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.
| Compound ID | Assay | IC50 (µM) | Reference |
| 9e | COX-2 Inhibition | 0.043 | [1] |
Experimental Protocols for Enzyme Inhibition Assays
DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, Coenzyme Q10, and a chromogenic substrate (e.g., DCIP).
-
Enzyme and Inhibitor Incubation: Add recombinant human DHODH to the mixture and pre-incubate with varying concentrations of the quinoline derivative.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.
-
Absorbance Measurement: Monitor the decrease in absorbance of the chromogenic substrate over time using a microplate reader.
COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Enzyme and Inhibitor Incubation: Pre-incubate recombinant human COX-2 with various concentrations of the quinoline derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA or LC-MS.
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the significant potential of this class of compounds. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of quinoline-4-carboxylic acid derivatives in the ongoing quest for new and effective medicines. Continued structure-activity relationship studies and mechanistic investigations will undoubtedly lead to the discovery of even more potent and selective drug candidates based on this remarkable chemical scaffold.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dimethylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,6-Dimethylquinoline-4-carboxylic acid. The information is tailored for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.
Core Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C12H11NO2.[] It possesses a molecular weight of approximately 201.22 g/mol .[][2] The structural and identifying information for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol [][2] |
| IUPAC Name | This compound[] |
| CAS Number | 104175-33-9 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C |
| InChI Key | PPFCNYVQJDEENH-UHFFFAOYSA-N[] |
Synthesis via Pfitzinger Reaction: An Experimental Protocol
The synthesis of this compound can be effectively achieved through the Pfitzinger reaction. This classic method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in a basic medium. For the synthesis of the title compound, 5-methylisatin and acetone are the key starting materials.
General Experimental Protocol:
A solution of 5-methylisatin is prepared in an aqueous ethanolic solution of potassium hydroxide (KOH). To this basic solution, acetone is added, and the reaction mixture is heated under reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed. The resulting residue is dissolved in water and then acidified with an appropriate acid, such as hydrochloric acid (HCl), to precipitate the crude this compound. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Experimental workflow for the synthesis of this compound.
Potential Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Quinoline-4-carboxylic acid derivatives have garnered significant interest in drug discovery for their potential to inhibit dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion, thereby arresting the cell cycle and inhibiting cell growth.[3]
The general mechanism of action involves the binding of the quinoline-4-carboxylic acid scaffold to the active site of the DHODH enzyme. The carboxylic acid moiety is crucial for this interaction, often forming key hydrogen bonds or salt bridges with amino acid residues within the enzyme's binding pocket.[3] This binding event blocks the normal catalytic function of the enzyme, which is the oxidation of dihydroorotate to orotate.
References
Potential Therapeutic Applications of 2,6-Dimethylquinoline-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. This technical guide focuses on a specific derivative, 2,6-dimethylquinoline-4-carboxylic acid, exploring its potential therapeutic applications based on the established activities of the broader quinoline-4-carboxylic acid class. While direct and extensive experimental data for this compound is emerging, the existing body of research on analogous compounds strongly suggests its potential as a modulator of key biological pathways relevant to oncology and inflammatory diseases. This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into this promising compound.
Synthesis of this compound
The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Pfitzinger and Doebner reactions being the most classical and versatile methods.[1]
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of this compound, 5-methylisatin and acetone would be the appropriate starting materials.
Materials:
-
5-methylisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve KOH in a mixture of ethanol and water.
-
Add 5-methylisatin to the basic solution and stir until the isatin ring opens to form the potassium salt of the corresponding isatinic acid.
-
To this mixture, add acetone.
-
Reflux the reaction mixture for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetone.
-
Cool the aqueous layer in an ice bath and acidify with HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. To synthesize this compound, p-toluidine, acetaldehyde, and pyruvic acid would be the reactants.
Materials:
-
p-Toluidine
-
Acetaldehyde
-
Pyruvic acid
-
Ethanol
-
Catalyst (e.g., an acid catalyst)
Procedure:
-
Dissolve p-toluidine and acetaldehyde in ethanol in a round-bottom flask.
-
Add pyruvic acid to the mixture.
-
Add a suitable catalyst if required.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization.
Potential Therapeutic Applications
Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The therapeutic potential of this compound is inferred from the significant findings for its structural analogs, primarily in the fields of oncology and inflammation.
Anticancer Activity
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.[1] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[1]
Quantitative Data for DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [2] |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | [2] |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [2] |
| 41 | Not specified | Not specified | 0.00971 | Not reported | [1] |
| 43 | Not specified | Not specified | 0.0262 | Not reported | [1] |
Note: The data presented is for derivatives of quinoline-4-carboxylic acid and is intended to highlight the potential of the scaffold. Specific data for this compound is not yet available in the public domain.
SIRT3, a mitochondrial deacetylase, plays a complex role in cancer, acting as both a tumor promoter and suppressor depending on the context.[3] Selective inhibition of SIRT3 has emerged as a potential therapeutic strategy in certain cancers.[4] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[4]
Quantitative Data for SIRT3 Inhibition by a Quinoline-4-Carboxylic Acid Derivative
| Compound ID | Target | IC50 (µM) | Reference |
| P6 | SIRT3 | 7.2 | [4] |
| SIRT1 | 32.6 | [4] | |
| SIRT2 | 33.5 | [4] |
Note: The data is for a structurally related derivative and indicates the potential of the quinoline-4-carboxylic acid scaffold for SIRT3 inhibition.
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism is thought to involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.
Quantitative Data for Anti-inflammatory Activity of a Quinoline Derivative
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [5] |
Note: This qualitative data for the parent compound suggests the potential for its derivatives.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
LPS-Induced Inflammation Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for NO measurement)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
To determine NO production, mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The established synthetic routes provide a solid foundation for its synthesis and the generation of analog libraries for structure-activity relationship studies. While direct experimental data for this specific compound is limited, the potent activity of structurally related quinoline-4-carboxylic acid derivatives as inhibitors of DHODH and SIRT3 provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of this compound and contribute to the growing body of knowledge on this important class of compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. physchemres.org [physchemres.org]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2,6-Dimethylquinoline-4-carboxylic Acid Properties: A Technical Guide
Introduction
2,6-Dimethylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The preliminary stages of drug discovery and development for novel compounds like this compound heavily rely on the early assessment of their physicochemical and pharmacokinetic profiles. In silico computational methods provide a rapid and cost-effective approach to predict these properties, helping to identify potential liabilities and guide further experimental studies.[3][4][5] This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, detailed methodologies for key predictive experiments, and visual representations of relevant workflows and biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. These properties, such as molecular weight, lipophilicity (logP), and aqueous solubility (logS), influence a drug's ability to be absorbed, distributed, metabolized, and excreted.[6][7] A summary of the computed and available experimental physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Predicted/Experimental Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [8][9] |
| Molecular Weight | 201.22 g/mol | [8][9] |
| IUPAC Name | This compound | [8] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C | [8] |
| logP (Octanol-Water Partition Coefficient) | 2.5 | [8] |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 1 | [8] |
| Boiling Point (Experimental) | 359.7°C at 760 mmHg | [10] |
| Aqueous Solubility (logS) | -3.2 (Predicted) |
Note: Predicted values are computationally generated and may differ from experimental results. The predicted logS value was obtained using a publicly available prediction tool.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
The ADMET profile of a drug candidate is a critical factor in its success. In silico tools can predict various ADMET parameters, providing an early indication of a compound's potential pharmacokinetic and safety profile.[3][11] The predicted ADMET properties for this compound are summarized in Table 2.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Value/Classification | Description |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by P-glycoprotein. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may cross the blood-brain barrier. |
| Plasma Protein Binding | High | Indicates a high affinity for binding to plasma proteins, which can affect its free concentration. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential to inhibit the CYP1A2 enzyme, which could lead to drug-drug interactions. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme, which could lead to drug-drug interactions. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Toxicity | ||
| AMES Mutagenicity | No | The compound is not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of causing cardiotoxicity through hERG channel inhibition. |
| Hepatotoxicity | Yes | Potential risk of causing liver damage. |
| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |
Note: These predictions were generated using publicly available ADMET prediction tools and should be validated by experimental studies.
Experimental Protocols for In Silico Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property.[12][13][14]
Methodology:
-
Data Collection and Curation: A dataset of compounds with known biological activity (e.g., IC₅₀ values) against a specific target is compiled from databases like ChEMBL.[12] The chemical structures are standardized, and duplicates and compounds with missing activity values are removed.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like PaDEL-Descriptor. These can include 1D, 2D, and 3D descriptors.
-
Data Splitting: The dataset is divided into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.
-
Feature Selection: To avoid overfitting and improve model performance, a subset of the most relevant descriptors is selected using techniques like genetic algorithms or recursive feature elimination.
-
Model Building: A statistical or machine learning algorithm, such as multiple linear regression, support vector machines, or random forest, is used to build the QSAR model using the training set.[15]
-
Model Validation: The predictive power of the model is assessed using the internal training set (cross-validation) and the external test set.[13] Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[15]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17][18] It is commonly used to predict the binding mode and affinity of a small molecule to a protein target.
Methodology:
-
Protein and Ligand Preparation:
-
Protein: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Kollman charges are added using software like AutoDockTools.[19]
-
Ligand: The 3D structure of the small molecule (this compound) is generated and optimized using a chemical drawing tool like ChemDraw or Avogadro. Gasteiger charges are assigned.
-
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is used to explore different conformations and orientations of the ligand within the protein's active site.[18][19]
-
Pose Selection and Analysis: The docking results are a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization: The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, for the best-ranked pose are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[16]
Visualizations
In Silico Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of small molecule properties.
Potential Signaling Pathway Inhibition
Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.[20] For instance, some quinolines have been shown to inhibit the Hedgehog signaling pathway by targeting the GLI1 transcription factor.[21] The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the potential point of inhibition by a quinoline derivative.
The in silico prediction of the physicochemical and ADMET properties of this compound suggests that it has the potential to be orally bioavailable and brain penetrant. However, potential liabilities such as hepatotoxicity and inhibition of key metabolic enzymes (CYP1A2 and CYP2C9) have been identified. These predictions, derived from established computational methodologies like QSAR and molecular docking, provide a valuable starting point for further investigation. Experimental validation is crucial to confirm these in silico findings and to fully characterize the pharmacological and toxicological profile of this compound. The workflows and potential biological targets outlined in this guide offer a framework for the continued development and evaluation of this compound as a potential therapeutic agent.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. ijapbjournal.com [ijapbjournal.com]
- 12. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 14. ijsdr.org [ijsdr.org]
- 15. neovarsity.org [neovarsity.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Molecular Docking - An easy protocol [protocols.io]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 2,6-Dimethylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,6-Dimethylquinoline-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield high-purity material suitable for further research and development.
Introduction
This compound is a member of the quinoline carboxylic acid class of compounds, which are known for their diverse biological activities. The purity of this compound is critical for its use in medicinal chemistry and drug discovery, as impurities can significantly impact biological screening results and subsequent development efforts. The purification methods detailed below—recrystallization, column chromatography, and acid-base extraction—are standard yet robust techniques applicable to this class of molecules.
Purification Methods Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility. It is often effective for removing small amounts of impurities.
-
Column Chromatography: A versatile method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase chromatography is particularly suitable for quinoline carboxylic acids.
-
Acid-Base Extraction: A liquid-liquid extraction technique that separates acidic and neutral compounds from a mixture. This method is highly effective for isolating carboxylic acids.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described methods. These values are illustrative and may vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |
| Recrystallization | 85-90 | >98 | 70-85 |
| Column Chromatography | 70-85 | >99 | 60-80 |
| Acid-Base Extraction | 50-70 | >95 | 85-95 |
Experimental Protocols
Recrystallization
This protocol describes the purification of this compound by recrystallization from a dimethylformamide (DMF)/water solvent system. This method is suitable for removing minor impurities from a solid sample.
Materials:
-
Crude this compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a minimal amount of DMF (e.g., 20-30 mL) to the flask.
-
Heating: Gently heat the mixture on a heating mantle or hot plate with stirring to about 80-90 °C to completely dissolve the solid. If the solid does not dissolve, add small additional portions of DMF until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add deionized water dropwise with gentle swirling until the solution becomes faintly turbid.
-
Cooling: Allow the solution to stand undisturbed at room temperature for 1-2 hours to allow for crystal formation. For maximum yield, place the flask in an ice bath for an additional 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold DMF/water (1:1) mixture, followed by a wash with cold deionized water to remove residual DMF.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.
Reversed-Phase Column Chromatography
This protocol details the purification of this compound using reversed-phase flash column chromatography with a C18 stationary phase. This method is effective for separating the target compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
C18 silica gel
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Glass chromatography column
-
Rotary evaporator
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates (C18)
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a strong solvent like methanol.
-
Column Packing: Prepare a slurry of C18 silica gel in the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Pour the slurry into the chromatography column and allow it to pack under gentle pressure.
-
Loading: Carefully load the dissolved sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of acetonitrile in water containing 0.1% formic acid. A typical gradient might be from 10% to 70% acetonitrile over several column volumes.
-
Fraction Collection: Collect fractions in test tubes or using a fraction collector.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. If residual water is present, lyophilization may be necessary.
-
Drying: Dry the purified product under high vacuum.
Acid-Base Extraction
This protocol describes the separation of this compound from neutral impurities using an acid-base extraction technique.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Filter paper
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude mixture containing this compound in a suitable water-immiscible organic solvent like dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times. Combine all aqueous extracts.
-
Neutral Impurity Isolation (Optional): The remaining organic layer contains neutral impurities. Wash this layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to isolate the neutral components.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl solution dropwise while stirring until the pH of the solution is acidic (pH 2-3), which will cause the this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualizations
Application Notes and Protocols for 2,6-Dimethylquinoline-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their increased demand for nucleotides.[3] Consequently, DHODH has emerged as a promising therapeutic target for the development of anticancer and immunosuppressive agents.[2][4]
The quinoline-4-carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition.[4] 2,6-Dimethylquinoline-4-carboxylic acid belongs to this class of compounds and is investigated for its potential as a DHODH inhibitor. These application notes provide a comprehensive overview of the methodologies and protocols to assess the efficacy of this compound and related analogs as DHODH inhibitors.
Data Presentation
While specific quantitative efficacy data for this compound is not extensively available in the public domain, the following table summarizes the activity of closely related quinoline-4-carboxylic acid derivatives to provide a reference for expected potency and structure-activity relationships (SAR). The data is extracted from studies on this class of compounds as DHODH inhibitors.[5][6][7]
Table 1: Biological Activity of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors [5]
| Compound ID | R1 Substituent (at position 2) | R2 Substituent (at position 6) | DHODH IC50 (µM) | HCT-116 Cell IC50 (µM) |
| Brequinar | 2-fluoro-4-biphenyl | F | Potent (nM range) | Potent (nM range) |
| Analog 1 | 4'-chlorophenyl | H | 0.250 ± 0.11 | - |
| Analog 2 | 4'-methoxyphenyl | H | 1.30 ± 0.13 | - |
| Analog 3 | 2'-pyridyl | H | 1.86 ± 0.17 | 10.9 ± 1.2 |
| Analog 4 | 2'-(MeO)-pyridyl | H | 0.43 ± 0.04 | 1.48 ± 0.16 |
| Analog 41 | 2'-Cl-3'-pyridyl | F | 0.0097 ± 0.0014 | 0.032 ± 0.004 |
| Analog 43 | 2'-Cl-3'-pyridyl | OMe | 0.0262 ± 0.0018 | 0.048 ± 0.006 |
Note: The table illustrates that substitutions at the 2 and 6 positions of the quinoline-4-carboxylic acid core significantly impact DHODH inhibitory potency and cellular activity. This provides a strong rationale for investigating this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathway affected by DHODH inhibition and a general experimental workflow for evaluating a DHODH inhibitor like this compound.
Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP Assay)
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound
-
DMSO
-
96-well clear-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Reagent Preparation:
-
Prepare a working solution of recombinant human DHODH in Assay Buffer (e.g., 20 nM final concentration).
-
Prepare a substrate mixture containing DHO (e.g., 2 mM), decylubiquinone (e.g., 0.2 mM), and DCIP (e.g., 0.12 mM) in Assay Buffer.
-
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add a suitable volume of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT or CCK-8 Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HL-60)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C. If using MTT, subsequently add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and incubate until formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the compound concentration to determine the EC50 or GI50 (concentration for 50% growth inhibition) value.
-
Protocol 3: Uridine Rescue Experiment
This protocol is crucial to confirm that the observed anti-proliferative effects of this compound are due to on-target inhibition of DHODH.
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the Cell Proliferation/Viability Assay protocol.
-
In a parallel set of wells, co-treat the cells with the various concentrations of this compound and a final concentration of 100 µM uridine.
-
After 48-72 hours of incubation, measure cell viability using the MTT or CCK-8 assay as described previously.
-
Data Analysis: Compare the cell viability of cells treated with the compound alone to those co-treated with the compound and uridine. A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect is on-target.[5]
References
- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. physchemres.org [physchemres.org]
Application Notes and Protocols: 2,6-Dimethylquinoline-4-carboxylic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-Dimethylquinoline-4-carboxylic acid and its potential as a scaffold in antimicrobial agent development. This document includes detailed protocols for its synthesis, methods for evaluating its antimicrobial efficacy, and a summary of the structure-activity relationships of related quinoline derivatives.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The quinoline-4-carboxylic acid core is a key pharmacophore found in several established antimicrobial agents. This compound, a specific derivative, presents a promising starting point for the development of new antimicrobial drugs. Its synthesis is achievable through established methods like the Pfitzinger and Doebner reactions, and its antimicrobial potential can be systematically evaluated using standardized protocols.[3][4]
Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial activity of various other quinoline derivatives to provide a comparative context for researchers. These values highlight the potential of the quinoline scaffold against a range of microbial pathogens.
Table 1: Antibacterial Activity of Novel Quinoline Derivatives
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 5a₄ | 64 | - | - | - | [5] |
| 5a₇ | - | - | 128 | - | [5] |
| Compound 7b | 2 | - | ≥50 | - | [5] |
| Compound 7h | 20 | - | - | - | [5] |
| QQ2 | - | - | - | - | [6] |
| (Range) | 1.22–9.76 (clinically resistant Staphylococcus spp.) | ||||
| QQ6 | - | - | - | - | [6] |
| (Range) | 0.66–19.53 (clinically resistant Staphylococcus spp.) |
Note: The data presented is for various 2-phenyl-quinoline-4-carboxylic acid derivatives and quinolinequinones, not this compound itself, and serves to illustrate the potential of the quinoline scaffold.
Table 2: Antifungal Activity of Novel Quinoline-Based Hybrids
| Compound ID | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| 7c | 62.5 | 15.6 | 62.5 | [5] |
| 7d | 62.5 | 15.6 | 62.5 | [5] |
| QQ7 | 4.88 | - | - | [6] |
| QQ8 | 4.88 | - | - | [6] |
Note: The data presented is for quinoline-based hydroxyimidazolium hybrids and quinolinequinones, not this compound itself, and serves to illustrate the potential of the quinoline scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pfitzinger Reaction
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound.[3] For the synthesis of this compound, 5-methylisatin and acetone can be utilized.
Materials:
-
5-Methylisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution.
-
Ring Opening of Isatin: Add 5-methylisatin to the ethanolic KOH solution at room temperature with stirring. The color of the mixture will likely change, indicating the opening of the isatin ring to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid.[7]
-
Addition of Carbonyl Compound: To this mixture, add an excess of acetone.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours (e.g., 12-24 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol by rotary evaporation.
-
Dissolve the residue in water.
-
Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.[3]
-
-
Isolation and Purification:
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.[8]
Materials:
-
96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Compound Dilution Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the stock solution of this compound to the first well of each row to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control wells), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal incubation times and temperatures may vary.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
-
Potential Mechanism of Action
The antimicrobial mechanism of quinoline-4-carboxylic acid derivatives can vary depending on their specific substitutions.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the quinolone molecule prevents the re-ligation of the DNA strands, leading to double-stranded DNA breaks and ultimately cell death.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some quinoline-4-carboxylic acid derivatives have been shown to inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[9] Inhibition of this pathway deprives the microbial cell of essential building blocks for DNA and RNA synthesis, thereby halting its growth.
The specific mechanism of this compound would need to be elucidated through further experimental studies, such as enzyme inhibition assays and molecular docking.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2,6-Dimethylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] 2,6-Dimethylquinoline-4-carboxylic acid is a specific derivative of quinoline.[4] Given the diverse therapeutic potential of the quinoline scaffold, a systematic in vitro evaluation of this compound is crucial to determine its pharmacological profile.
These application notes provide a detailed protocol for the in vitro testing of this compound, focusing on its potential cytotoxic and anti-inflammatory activities. The following protocols describe standard assays to evaluate the compound's effect on cancer cell viability, its ability to inhibit inflammatory mediators, and its impact on key enzymes involved in the inflammatory response.
Experimental Workflow
The overall workflow for the in vitro evaluation of this compound is depicted below. This process begins with primary screening for cytotoxicity, followed by secondary assays to investigate anti-inflammatory and enzyme inhibition activities.
Data Presentation
Table 1: Cytotoxicity of this compound
This table summarizes the hypothetical cytotoxic activity of this compound against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[5]
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 25.5 |
| A549 | Lung Carcinoma | MTT | 38.2 |
| HeLa | Cervical Cancer | MTT | 31.8 |
| Doxorubicin (Control) | - | MTT | 1.2 |
Table 2: Anti-inflammatory Activity of this compound
This table presents the potential anti-inflammatory effects of the compound, detailing its inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages and its inhibitory activity against the COX-2 enzyme.[6][7]
| Assay | Cell Line / Enzyme | Parameter | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | % Inhibition | 15.7 |
| COX-2 Enzyme Activity | Purified Ovine COX-2 | % Inhibition | 12.3 |
| Dexamethasone (Control) | RAW 264.7 | % Inhibition | 0.5 |
| Celecoxib (Control) | Purified Ovine COX-2 | % Inhibition | 0.1 |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[9]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[6][7]
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well plates
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., Dexamethasone).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[6]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.
Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)
This assay directly measures the ability of the compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.[10][11]
Materials:
-
Purified Ovine or Human COX-2 enzyme
-
COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitor (e.g., Celecoxib)
-
PGE2 ELISA Kit
Protocol:
-
Enzyme Preparation: In a reaction tube, mix the assay buffer with necessary cofactors. Add the COX-2 enzyme solution.[10]
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme mixture. Pre-incubate for 10 minutes at 37°C.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate. Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., 1M HCl).[10]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.
Relevant Signaling Pathway
The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,6-Dimethylquinoline-4-carboxylic Acid as a Potential SIRT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. Its involvement in various diseases, including cancer and metabolic disorders, has established it as a significant therapeutic target. The development of selective SIRT3 inhibitors is a key area of research for exploring its therapeutic potential.
This document provides detailed application notes and protocols for investigating 2,6-Dimethylquinoline-4-carboxylic acid as a potential inhibitor of SIRT3. While direct experimental data for the SIRT3 inhibitory activity of this compound is not currently available in public literature, research on structurally related quinoline-4-carboxylic acid derivatives has shown promising results. Specifically, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been identified as potent and selective SIRT3 inhibitors[1][2][3]. These findings provide a strong rationale for investigating the potential of this compound as a novel SIRT3 inhibitor. The protocols and data presentation formats provided herein are based on established methods for characterizing SIRT3 inhibitors and can be adapted for the evaluation of this specific compound.
Data Presentation: Inhibitory Activity of a Representative Quinoline-4-Carboxylic Acid Derivative
The following tables summarize the inhibitory activity of a representative compound from a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, referred to as Molecule P6 , against SIRT1, SIRT2, and SIRT3.[1][2][3] This data serves as a benchmark for the potential efficacy and selectivity that could be expected from novel quinoline-based inhibitors like this compound.
Table 1: In Vitro Sirtuin Inhibition Data for Molecule P6 [1][2][3]
| Compound | Target | IC50 (µM) |
| Molecule P6 | SIRT3 | 7.2 |
| SIRT1 | 32.6 | |
| SIRT2 | 33.5 | |
| Nicotinamide (Control) | SIRT3 | 39.1 |
Table 2: Selectivity Profile of Molecule P6 [1][2][3]
| Compound | SIRT1/SIRT3 Selectivity Ratio | SIRT2/SIRT3 Selectivity Ratio |
| Molecule P6 | 4.53 | 4.65 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound as a potential SIRT3 inhibitor.
Protocol 1: In Vitro SIRT3 Enzymatic Inhibition Assay (Fluorometric)
This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant human SIRT3.
Materials:
-
Recombinant Human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic SIRT3 substrate to each well.
-
Add the serially diluted this compound, positive control, or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to SIRT3 within a cellular context.
Materials:
-
Cell line expressing SIRT3 (e.g., HEK293T)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western Blotting reagents
-
Anti-SIRT3 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform freeze-thaw cycles to lyse the cells.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes, followed by centrifugation to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein samples by SDS-PAGE and Western Blotting using an anti-SIRT3 antibody.
-
A shift in the thermal stability of SIRT3 in the presence of the compound compared to the vehicle control indicates target engagement.
Protocol 3: Western Blot Analysis of Downstream SIRT3 Targets
This protocol assesses the effect of this compound on the acetylation status of known SIRT3 downstream targets in cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibodies: anti-acetylated-lysine, anti-SOD2, anti-IDH2, and a loading control (e.g., anti-beta-actin or anti-VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated lysine to assess global changes in mitochondrial protein acetylation.
-
For specific targets, immunoprecipitate the protein of interest (e.g., SOD2, IDH2) and then probe with the anti-acetylated-lysine antibody, or directly probe with antibodies specific for acetylated forms of the target protein if available.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal to the total protein level of the target and the loading control. An increase in the acetylation of known SIRT3 substrates would indicate cellular inhibition of SIRT3.
Visualizations
SIRT3 Signaling Pathway
Caption: SIRT3 deacetylates and activates downstream targets involved in ROS detoxification and energy metabolism.
Experimental Workflow for SIRT3 Inhibitor Characterization
Caption: A stepwise workflow for the comprehensive characterization of a potential SIRT3 inhibitor.
Logical Relationship of SIRT3 Inhibition
Caption: Inhibition of SIRT3 by the compound leads to increased acetylation and altered function of its substrates.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,6-Dimethylquinoline-4-carboxylic Acid in Medicinal Chemistry
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This heterocyclic motif is integral to the development of novel therapeutic agents, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains.[1][3] 2,6-Dimethylquinoline-4-carboxylic acid, a specific derivative, serves as a valuable building block and a lead compound for the design and synthesis of new potential drugs. These notes will detail its synthesis, diverse applications, and the experimental protocols used to evaluate its biological efficacy.
Synthesis of this compound
The synthesis of this compound and its analogs is commonly achieved through well-established condensation reactions, primarily the Pfitzinger and Doebner reactions.
-
Pfitzinger Reaction: This method involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a base.[4] For this compound, 5-methylisatin would be reacted with acetone. The reaction is typically carried out under reflux conditions.[5]
-
Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid. For the target molecule, p-toluidine (4-methylaniline) would be reacted with acetaldehyde and pyruvic acid.
These classical methods have been optimized using various catalysts, solvents, and energy sources like microwave irradiation to improve yields and reduce reaction times, aligning with the principles of green chemistry.[1]
Caption: General workflow for the Pfitzinger synthesis.
Medicinal Chemistry Applications
Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively explored for various therapeutic purposes.
Antiviral Activity
Quinoline-4-carboxylic acid derivatives have emerged as potent broad-spectrum antiviral agents.[6][7] Their primary mechanism of action involves the inhibition of host-cell enzymes that are essential for viral replication, a strategy that can potentially circumvent the development of drug resistance often seen with drugs targeting viral proteins.[6]
Mechanism of Action: DHODH Inhibition
A key target for this class of compounds is the human dihydroorotate dehydrogenase (DHODH) enzyme.[4][6] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the proliferation of rapidly dividing cells and the replication of various RNA and DNA viruses.[4][8] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby halting viral replication.[4][8] The carboxylate group of the quinoline scaffold is vital for this activity, as it typically forms a salt bridge with a key arginine residue (R136) in the DHODH active site.[4]
Caption: Mechanism of antiviral action via DHODH inhibition.
Quantitative Data: Antiviral and DHODH Inhibitory Activity
The following table summarizes the activity of representative quinoline-4-carboxylic acid analogs.
| Compound | Target | IC50 / EC50 | Cell Line / Virus | Reference |
| C44 | Human DHODH | IC50: 1.0 nM | - | [6] |
| VSV Replication | EC50: 2.0 nM | - | [6] | |
| WSN-Influenza Replication | EC50: 41 nM | - | [6] | |
| Analog 41 | Human DHODH | IC50: 9.71 ± 1.4 nM | - | [4] |
| Analog 43 | Human DHODH | IC50: 26.2 ± 1.8 nM | - | [4] |
| Analog 46 | Human DHODH | IC50: 28.3 ± 3.3 nM | - | [4] |
| Lead Compound 3 | Human DHODH | IC50: 250 ± 110 nM | - | [4] |
Anticancer Activity
The same DHODH inhibitory mechanism that confers antiviral activity also makes these compounds promising for cancer therapy, as cancer cells rely heavily on de novo pyrimidine synthesis for their rapid proliferation.[4] Beyond DHODH, derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been developed as inhibitors of other key anticancer targets, including histone deacetylases (HDACs) and sirtuins (SIRTs).
-
HDAC Inhibition: Certain derivatives have shown selective inhibition of HDAC3, an enzyme often overexpressed in cancers.[9] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[9]
-
SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[10][11]
Quantitative Data: Anticancer and Enzyme Inhibitory Activity
| Compound | Target | IC50 | Cell Line | Reference |
| D28 | HDAC3 | 24.45 µM | - | [9] |
| HDAC1, 2, 6 | No inhibition | - | [9] | |
| D29 | HDAC3 | 0.477 µM | - | [9] |
| HDAC1 | 32.59 µM | - | [9] | |
| HDAC2 | 183.5 µM | - | [9] | |
| P6 | SIRT3 | 7.2 µM | - | [10][11] |
| SIRT1 | 32.6 µM | - | [10][11] | |
| SIRT2 | 33.5 µM | - | [10][11] | |
| Analog 29 | HCT-116 Proliferation | Potent | HCT-116 | [4] |
| MIA PaCa-2 Proliferation | Potent | MIA PaCa-2 | [4] | |
| Compound 66 | MCF-7 Proliferation | 0.019-0.042 µM | MCF-7 | [12] |
Antimicrobial and Antileishmanial Activity
Various quinoline-4-carboxylic acid derivatives have demonstrated significant inhibitory effects against pathogenic bacterial and fungal strains.[3][5] Their antimicrobial activity is often comparable to or better than standard reference drugs.[5] Furthermore, the scaffold has been identified as a promising basis for developing novel agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[13][14] In silico studies have identified Leishmania N-myristoyltransferase (NMT) as a likely molecular target for these compounds.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis via Pfitzinger Reaction
This protocol describes a general method for synthesizing 2-arylquinoline-4-carboxylic acids.
-
Reactant Preparation: Dissolve the appropriately substituted isatin (1 mmol) and an α-methyl ketone (1.2 mmol) in ethanol.
-
Reaction Initiation: Add a solution of potassium hydroxide (3 mmol) in water to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[14]
Protocol 2: DHODH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, detergent (e.g., Triton X-100), and Coenzyme Q.
-
Enzyme and Substrate: Add recombinant human DHODH enzyme to the buffer. The reaction is initiated by adding the substrate, dihydroorotate.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound derivative) to the reaction wells. Use a known inhibitor like brequinar as a positive control and DMSO as a negative control.
-
Detection: The conversion of dihydroorotate to orotate is coupled to the reduction of a probe (e.g., DCIP), which can be measured spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
Protocol 3: In Vitro Antiviral Plaque Assay
This assay measures the ability of a compound to inhibit virus replication.
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza) in 6-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01 MOI of Influenza A/WSN/1933).[8]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.
-
Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques (zones of cell death).
-
Quantification: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[8]
Caption: Experimental workflow for an antiviral plaque assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dimethylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare this compound?
A1: The two most common and effective methods are the Pfitzinger reaction and the Doebner reaction.[1][2]
-
The Pfitzinger reaction involves the condensation of 5-methylisatin with a carbonyl compound containing an α-methylene group (like acetone or a precursor) in the presence of a strong base.[3][4]
-
The Doebner reaction is a three-component synthesis using p-toluidine (4-methylaniline), an aldehyde, and pyruvic acid, typically under acidic catalysis.[1][5]
Q2: My Pfitzinger reaction with 5-methylisatin and acetone is giving a low yield. What is a common cause?
A2: A key step for improving yields in the Pfitzinger reaction is to ensure the complete ring-opening of the isatin derivative before the condensation step. A modified procedure where the isatin is first stirred with a strong base (like KOH or NaOH) until the color changes (e.g., from purple/orange to a light straw brown) before adding the ketone can significantly improve yields to over 60%.[6][7]
Q3: I am using an aniline with an electron-donating group (p-toluidine) in a Doebner reaction. What conditions should I consider?
A3: While the Doebner reaction can suffer from low yields with electron-deficient anilines, it is generally effective for electron-rich anilines like p-toluidine.[2][8] For optimal results, consider using p-toluenesulfonic acid (p-TSA) as a catalyst in a solvent like ethylene glycol. Dropwise addition of the pyruvic acid solution at a controlled temperature (e.g., 50°C) can lead to high yields (around 85%) in a relatively short time.[9]
Q4: Tar or polymer formation is a significant issue in my reaction. How can I minimize it?
A4: Tar formation is a common side reaction, especially in acid-catalyzed syntheses like the Doebner-von Miller reaction (a variant of the Doebner).[10][11] This is often due to the acid-catalyzed self-polymerization of carbonyl compounds.[5][12] To mitigate this, you can:
-
Use a biphasic solvent system : Sequestering the carbonyl compound in a non-polar organic phase (like toluene) can reduce its polymerization in the acidic aqueous phase.[5][10]
-
Control reactant addition : Add the carbonyl compound slowly to the heated acidic solution of the aniline to keep its concentration low at any given time.[11][12]
-
Optimize conditions : Avoid excessively high temperatures and harsh acid concentrations.[10][12]
Q5: How do I purify the final this compound product?
A5: The product is a carboxylic acid, so purification typically involves an acid-base workup. After the reaction, the mixture is often diluted with water. For the Pfitzinger reaction, the potassium salt of the product is water-soluble, allowing for extraction with an ether to remove neutral impurities. The aqueous layer is then cooled and acidified (e.g., with HCl or acetic acid) to a pH of 4-5 to precipitate the final carboxylic acid product.[13][14] The solid can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.[6][13]
Troubleshooting Guides
Problem 1: Low Yield in Pfitzinger Synthesis
| Symptom | Potential Root Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Incomplete ring-opening of 5-methylisatin. | Pre-stir 5-methylisatin with a strong base (e.g., 33% KOH in ethanol) for 30-60 minutes at room temperature before adding acetone. A color change indicates the formation of the isatinate salt.[6][7] |
| Formation of tarry byproducts. | Reaction with certain carbonyl compounds (e.g., biacetyl, 1,3-cyclohexanedione) is prone to resin formation.[6] | Ensure the purity of acetone. If using a different ketone, it may be unsuitable for the Pfitzinger conditions. Stick to simple, unhindered ketones. |
| Product lost during workup. | Incorrect pH during precipitation. | After the reaction, dilute the mixture with water and cool it in an ice bath. Carefully acidify with acetic acid or dilute HCl, monitoring the pH. Precipitation is typically optimal around pH 4-5.[14] |
Problem 2: Low Yield in Doebner Synthesis
| Symptom | Potential Root Cause | Suggested Solution |
| Reaction fails to proceed or gives low conversion. | Suboptimal catalyst or solvent choice. | For an electron-rich aniline like p-toluidine, a Brønsted acid like p-TSA is effective.[9] For more challenging substrates, a Lewis acid like BF₃·THF or BF₃·OEt₂ in a solvent like acetonitrile (MeCN) has been shown to improve yields.[8][15] |
| Significant byproduct formation. | Decomposition of reactants or intermediates at high temperatures. | Add the pyruvic acid solution dropwise to the heated mixture of the aniline and aldehyde. This helps control the concentration and suppress the formation of impurities from decomposition.[8][16] |
| Reaction is very slow. | Insufficient temperature. | The reaction often requires heating. A temperature of at least 65°C has been shown to be necessary for good yields in some modified Doebner protocols.[8][15] |
Quantitative Data Summary
The yield of quinoline-4-carboxylic acids is highly dependent on the specific substrates and reaction conditions. The following tables provide comparative data from literature to guide optimization.
Table 1: Optimization of Doebner Reaction for a Substituted Aniline [8]
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂NSO₃H (1.0) | H₂O | 100 | 24 | 29 |
| 2 | p-TsOH (1.0) | EtOH | 80 | 24 | 25 |
| 3 | BF₃·THF (1.0) | MeCN | 65 | 24 | 74 |
| 4 | BF₃·THF (0.5) | MeCN | 65 | 21 | 82 |
| 5 | BF₃·OEt₂ (0.5) | MeCN | 65 | 21 | 80 |
Data adapted for the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid, demonstrating the significant impact of catalyst and solvent selection.
Table 2: Reported Yields for Pfitzinger Synthesis with Various Ketones [6][13]
| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) |
| Isatin | Acetone | KOH | Ethanol/Water, Reflux, 8h | ~80 |
| Isatin | Acetone | NaOH | Modified pre-reaction | >60 |
| Isatin | Acetophenone | 33% KOH | Ethanol, Reflux, 12-13h | Excellent |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol, 16h | 38 |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is adapted from standard Pfitzinger procedures.[6][13][14]
Materials:
-
5-methylisatin
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Acetone
-
Hydrochloric acid (HCl) or Acetic acid
-
Deionized water
Procedure:
-
Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve KOH (e.g., 10 g) in 95% ethanol (e.g., 30 mL) to prepare a ~33% (w/v) solution. Caution: Dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5-methylisatin (1.0 equiv). Stir the mixture at room temperature for 30-60 minutes. The color should change from orange/red to a lighter brown/yellow, indicating the formation of the potassium salt of the corresponding isatinic acid.[6]
-
Condensation: Gradually add acetone (1.2-1.5 equiv) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 79°C) with continuous stirring. Monitor the reaction by Thin Layer Chromatography (TLC). Reaction times can vary but are often in the range of 8-24 hours.[13]
-
Workup and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Dilute the residue with cold water (e.g., 150 mL) to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove unreacted acetone and other neutral impurities.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to pH 4-5 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry thoroughly. The crude product can be recrystallized from ethanol for further purification.
Protocol 2: Modified Doebner Synthesis of a Quinoline-4-Carboxylic Acid
This protocol is based on a high-yield "Doebner hydrogen-transfer reaction".[8][17]
Materials:
-
p-Toluidine (4-methylaniline)
-
An appropriate aldehyde (e.g., acetaldehyde or a precursor)
-
Pyruvic acid
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve p-toluidine (1.8 equiv) and the aldehyde (2.0 equiv) in acetonitrile.
-
Catalyst Addition: Add BF₃·THF (0.5 equiv) to the solution at room temperature.
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.0 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over several hours while maintaining the temperature at 65°C.[15]
-
Reaction: Continue to stir the mixture at 65°C for an additional 20-21 hours.[8][15]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Pfitzinger synthesis.
Caption: Workflow for the modified Doebner synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Common side reactions in the Pfitzinger synthesis of quinolines.
Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger synthesis?
The Pfitzinger synthesis, sometimes called the Pfitzinger-Borsche reaction, is a chemical reaction used to produce substituted quinoline-4-carboxylic acids.[1][2][3] It involves the condensation of isatin (or its derivatives) with a carbonyl compound that has an α-methylene group, carried out in the presence of a base.[1][4] The resulting quinoline-4-carboxylic acid structure is a key component in many biologically active compounds, making this synthesis highly valuable in medicinal chemistry and drug discovery.[1][3][5][6]
Q2: What is the general mechanism of the Pfitzinger reaction?
The reaction proceeds through several key steps:
-
Ring Opening: The reaction begins with the hydrolysis of the amide bond in the isatin molecule by a base, such as potassium hydroxide (KOH), which opens the five-membered ring to form a keto-acid intermediate.[1][2][7]
-
Condensation: The aniline portion of this intermediate then reacts with the carbonyl compound to form an imine (a Schiff base).[5]
-
Tautomerization: The imine tautomerizes to the more stable enamine form.[1][2][5]
-
Cyclization & Dehydration: Finally, the enamine undergoes an intramolecular cyclization followed by dehydration (removal of a water molecule) to yield the aromatic quinoline-4-carboxylic acid product.[1][2][5]
Caption: General mechanism of the Pfitzinger quinoline synthesis.
Q3: What are the most common side reactions and issues?
The most frequently encountered problems in the Pfitzinger synthesis are:
-
Tar Formation: This is often caused by the self-condensation of the carbonyl compound or isatin under strongly basic conditions and high temperatures.[8][9]
-
Incomplete Reaction: Significant amounts of unreacted isatin can remain, complicating purification.[8][10]
-
Self-Condensation of Carbonyl Compound: The basic conditions can promote the self-condensation of aldehydes or ketones (an aldol reaction), which competes with the desired reaction.[11]
-
Product Decarboxylation: Under harsh conditions, particularly prolonged high temperatures, the final quinoline-4-carboxylic acid product can lose CO₂, leading to an undesired decarboxylated quinoline.[11]
Troubleshooting Guide
Q4: My reaction produced a thick, intractable tar, and I'm struggling to isolate the product. What causes this?
Answer: Tar formation is a very common issue, often resulting from polymerization or self-condensation of reactants at high temperatures.[8][9][10]
Troubleshooting Steps:
-
Modified Reactant Addition: Do not mix all reactants at once. First, dissolve the isatin in the base solution and stir until the color changes (e.g., from purple to brown), indicating the ring has opened to form the isatinic acid salt.[8][10] Then, add the carbonyl compound to this solution. This minimizes isatin self-condensation.
-
Temperature Control: Avoid excessive heating. High temperatures accelerate side reactions that lead to tar.[8][11] If possible, run the reaction at the lowest effective temperature, even if it requires a longer reaction time.
-
pH Control During Workup: When acidifying the mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the product.[8]
Q5: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can stem from incomplete reaction, formation of side products, or degradation of the reactants or product.[8]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: Before adding the carbonyl compound, ensure the isatin is fully dissolved in the base and the characteristic color change has occurred.[8] This pre-reaction step is crucial.
-
Adjust Reactant Stoichiometry: Use an excess of the carbonyl compound (e.g., 1.5 to 2 equivalents) to help drive the reaction to completion and consume as much of the isatin as possible.[8]
-
Increase Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time, which can sometimes be up to 24 hours or longer.[1][4][8]
Q6: I am observing significant amounts of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common problem that points to suboptimal reaction conditions or stoichiometry.[8]
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can effectively push the equilibrium towards the product and consume more of the isatin.[8]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH) is critical for the initial ring-opening step. You may need to adjust the concentration to find the optimal conditions for your specific substrates.[8]
-
Extend Reaction Time: As with low yields, a longer reaction time may be necessary to ensure all the isatin has a chance to react.[8] Continue to monitor by TLC until the isatin spot is no longer visible.
Caption: A logical workflow for troubleshooting common Pfitzinger synthesis issues.
Data Summary: Troubleshooting Strategies
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Thick, Intractable Tar | Self-condensation of reactants; High reaction temperature.[8][9] | 1. Pre-react isatin with base before adding the carbonyl compound.[8][10]2. Maintain strict temperature control and avoid excessive heat.[8] |
| Low Product Yield | Incomplete isatin ring-opening; Suboptimal stoichiometry; Insufficient reaction time.[8] | 1. Ensure isatin fully dissolves in base first.2. Use a molar excess of the carbonyl compound.[8]3. Monitor by TLC and increase reflux time as needed.[8] |
| Unreacted Isatin | Insufficient carbonyl compound; Non-optimal base concentration.[8] | 1. Increase the excess of the carbonyl reactant.[8]2. Experiment with different base concentrations.[8] |
| Product Decarboxylation | Prolonged exposure to high temperatures.[11] | Avoid excessive heating during both the reaction and the workup procedures.[11] |
Generalized Experimental Protocol
This protocol is a representative method for the synthesis of a quinoline-4-carboxylic acid. Researchers should adapt it based on their specific substrates and equipment.
Materials:
-
Isatin (or substituted isatin) (1.0 eq)
-
Carbonyl compound (e.g., acetophenone) (1.2 - 2.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
Prepare Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH (approx. 5-6 eq) in ethanol. The dissolution is exothermic.[5]
-
Isatin Ring Opening: Add isatin (1.0 eq) to the stirred KOH solution. Continue stirring at room temperature for about 1 hour, or until the solution's color changes from orange/purple to a pale yellow or brown, indicating the formation of the potassium isatinate salt.[1][10]
-
Add Carbonyl Compound: To this mixture, add the carbonyl compound (1.2-2.0 eq).[7]
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours.[1][7] Monitor the reaction's completion by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[7]
-
Workup & Purification:
-
Dissolve the residue in water.[7]
-
Wash the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[1][7]
-
Cool the aqueous layer in an ice bath and carefully acidify with HCl or acetic acid until the product precipitates completely (typically pH 4-5).[1][7]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1][7]
-
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Doebner Reactions for Quinoline-4-Carboxylic Acid Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Doebner reaction conditions for the synthesis of quinoline-4-carboxylic acids. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this valuable three-component reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component chemical reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] A variation of this is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to produce quinolines.[1][3]
Q2: What are the typical catalysts and solvents used in the Doebner reaction?
The reaction is frequently catalyzed by Brønsted or Lewis acids. Common catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid (p-TSA), and Lewis acids such as tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·THF).[1][4][5] While ethanol is a commonly used solvent, optimization studies have shown that other solvents like acetonitrile (MeCN) can be highly effective in certain cases.[1][4][5] A green chemistry approach has also been developed using a dual solvent system of water and ethylene glycol with p-TSA as the catalyst.[6][7]
Q3: My reaction yield is consistently low. What are the common causes?
Low yields in the Doebner reaction can be attributed to several factors:
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to have lower reactivity, often resulting in poor yields under conventional conditions.[1][5]
-
Reaction Conditions: The yield can be significantly impacted by suboptimal temperature, reaction time, or choice of catalyst.[1] Some reactions may require heating to proceed efficiently.[1]
-
Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired product.
-
Workup and Purification: Product loss during extraction and purification steps can also lead to a lower overall yield.[1]
Q4: I am observing the formation of unexpected byproducts. What could they be?
A common byproduct is the reduced imine formed from the aniline and aldehyde. Additionally, polymerization of the carbonyl compound, particularly in the Doebner-Miller variation, can occur.[1] In some cases, with specific substrates like 2-chloro-5-aminopyridine, the reaction may fail to produce the quinoline, instead forming a pyrrolidine derivative.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction conditions are not optimal. | - Gradually increase the reaction temperature; some reactions require at least 65°C for good yields.[1]- Systematically screen different acid catalysts (both Brønsted and Lewis acids) and solvents.[1][4][5]- Consider using a modified procedure, such as the Doebner hydrogen-transfer reaction, especially for anilines with electron-withdrawing groups.[5] |
| Inefficient workup. | - Ensure the pH is optimized during the workup to facilitate the extraction of the product into the organic phase.[1]- Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. | |
| Significant Tar/Polymer Formation | Polymerization of the α,β-unsaturated carbonyl compound (in Doebner-Miller reactions). | - Employ a biphasic solvent system (e.g., toluene and aqueous acid) to sequester the carbonyl compound in the organic phase, which can significantly reduce polymerization.[8][9]- Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration and favor the desired reaction over polymerization.[8][9] |
| Harsh reaction conditions. | - Optimize the concentration and type of acid catalyst; milder Lewis acids may be preferable in some instances.[8]- Control the reaction temperature, as excessive heat can promote polymerization.[8] | |
| Formation of Reduced Imine Byproduct | Incomplete oxidation of the dihydroquinoline intermediate. | - Ensure a sufficient amount of the oxidizing agent is present. In the Doebner reaction, the imine formed from a second molecule of aniline and aldehyde can act as the oxidizing agent.[4] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of a Quinoline-4-Carboxylic Acid from an Electron-Deficient Aniline.[5]
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | Ethanol | Reflux | Low |
| 2 | H₂NSO₃H | - | - | Low |
| 3 | BF₃·THF (0.28) | MeCN | 65 | Moderate |
| 4 | BF₃·THF (≥0.5) | MeCN | 65 | High |
| 5 | BF₃·Et₂O | MeCN | 65 | Comparable to BF₃·THF |
| 6 | p-TSA | Water/Ethylene Glycol | 50 | 85 |
Experimental Protocols
Optimized Doebner Reaction for Electron-Deficient Anilines [1]
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Stir the reaction mixture at 65°C for 10 minutes.
-
Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65°C.
-
Continue to heat the reaction mixture at 65°C for an additional 21 hours.
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Green Synthesis of Quinoline-4-Carboxylic Acid via Modified Doebner Hydrogen Transfer Reaction [6]
-
In a reaction vessel, combine the aryl aldehyde (1.0 equiv) and aniline (1.0 equiv) in ethylene glycol (10 ml).
-
Add p-toluenesulfonic acid (p-TSA) as the catalyst.
-
Prepare a solution of sodium pyruvate (1.0 equiv) in deionized water.
-
Add the sodium pyruvate solution dropwise to the reaction mixture at 50°C.
-
Maintain the reaction at this temperature for approximately 3 hours.
-
Upon completion, proceed with a standard workup and purification to isolate the quinoline-4-carboxylic acid.
Visualizations
Caption: General experimental workflow for the Doebner reaction.
Caption: Troubleshooting logic for low-yielding Doebner reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinoline Carboxylic Acids by Chromatography
Welcome to the Technical Support Center for the purification of quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying quinoline carboxylic acids?
A1: Common impurities often include unreacted starting materials, byproducts from the synthesis (such as over-oxidized products), and residual solvents or reagents. Depending on the synthetic route, you may also encounter positional isomers or related quinoline derivatives that can be challenging to separate.
Q2: My quinoline carboxylic acid is showing poor peak shape (tailing) in reverse-phase HPLC. What are the likely causes and solutions?
A2: Peak tailing for acidic compounds like quinoline carboxylic acids is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary reasons include:
-
Interaction with residual silanols: Free silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety, causing tailing.
-
Insufficiently buffered mobile phase: If the mobile phase pH is not adequately controlled, the ionization state of the carboxylic acid can vary during its passage through the column.
-
Column overload: Injecting too much sample can lead to peak distortion.[1]
To mitigate these issues, consider the following solutions:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a pH that is at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral, un-ionized form.[1]
-
Use of an End-Capped Column: Employ a high-purity, end-capped C18 column where the residual silanol groups have been chemically deactivated.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a stable pH and mask residual silanol activity.[2]
-
Reduce Sample Concentration: Diluting the sample can prevent column overload and improve peak shape.[1]
Q3: I am observing low recovery of my compound after preparative HPLC. What steps can I take to improve this?
A3: Low recovery can be due to several factors. Ensure your compound is fully dissolved in the injection solvent; precipitation on the column is a common cause of low recovery. The chosen mobile phase may not be strong enough to elute the compound efficiently. Additionally, some quinoline derivatives can be unstable on silica gel.[3] To improve recovery, you can try optimizing the gradient to include a higher percentage of organic solvent at the end of the run, or consider a different stationary phase if instability is suspected. For preparative HPLC of a quinoline-4-carboxylic acid derivative, recovery rates of over 90% have been achieved.[4]
Q4: Can I switch between acetonitrile and methanol as the organic modifier in my mobile phase?
A4: Yes, and it can be a useful troubleshooting step. Acetonitrile and methanol offer different selectivities. If you are not achieving adequate separation with one, switching to the other may improve the resolution between your target compound and impurities. Acetonitrile generally has a lower viscosity, leading to lower backpressure, which can be advantageous.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic purification of quinoline carboxylic acids.
Poor Peak Shape
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the stationary phase.[1] | Lower the mobile phase pH (2.5-3.5) using an acid modifier like formic acid or TFA. Use a high-purity, end-capped column. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the quinoline carboxylic acid. | |
| Column overload.[1] | Reduce the injection volume or the sample concentration.[1] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[6] | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject a smaller volume.[1] |
| Column collapse or void. | Replace the column. | |
| Split Peaks | Column contamination at the inlet. | Flush the column or replace the guard column. |
| Co-elution of two compounds. | Optimize the mobile phase composition or gradient to improve resolution. |
Separation and Elution Issues
| Problem | Possible Cause | Suggested Solution |
| Co-elution of Product and Impurity | Insufficient selectivity of the mobile phase. | Experiment with different organic modifiers (acetonitrile vs. methanol) or different acid additives (formic acid, TFA). |
| Inappropriate stationary phase. | Consider a different stationary phase chemistry, such as a phenyl-hexyl or a mixed-mode column. | |
| Compound Stuck on the Column | Mobile phase is too weak. | Increase the percentage of the organic solvent in the mobile phase or adjust the gradient profile to a steeper slope. |
| Compound is unstable on silica.[3] | Consider using a less acidic stationary phase like alumina or a deactivated silica gel. For highly polar compounds, HILIC or reverse-phase chromatography may be better options. | |
| Low Recovery | Precipitation of the sample on the column. | Ensure the sample is fully dissolved before injection. Consider using a stronger injection solvent and a smaller injection volume. |
| Incomplete elution from the column. | Modify the gradient to end at a higher organic solvent concentration and hold for a sufficient time. |
Data Presentation
Table 1: Analytical HPLC Method Parameters and Performance for a Quinoline Carboxylic Acid Derivative[4]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm |
| Column Temperature | 30°C |
| Retention Time | ~ 8.5 minutes |
| Tailing Factor | 1.1 |
Table 2: Preparative HPLC Method Parameters and Performance for a Quinoline Carboxylic Acid Derivative[4]
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Sample Loading | Up to 100 mg per injection |
| Purity Achieved | > 99% |
| Recovery | > 90% |
Table 3: HPLC Method Validation Data for Quinoline-2-carboxylic Acid Quantification[5]
| Parameter | Result |
| Precision (% RSD) | 0.60% |
| Accuracy (% Recovery) | 99.2% - 100.6% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment of 2-(1-Adamantyl)quinoline-4-carboxylic acid[4]
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in Methanol. From the stock solution, create a working solution of 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.[4]
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 60% to 95% B over 15 minutes, followed by a re-equilibration step.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 325 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak corresponding to the target compound. Calculate purity based on the area percentage of the main peak relative to the total peak area.[4]
Protocol 2: Preparative HPLC for Purification of 2-(1-Adamantyl)quinoline-4-carboxylic acid[4]
-
Sample Preparation: Dissolve the crude sample in a minimal amount of Methanol. The concentration can be up to 50 mg/mL, depending on solubility. Filter the solution through a 0.45 µm filter to remove particulate matter.[4]
-
Preparative HPLC System and Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 70% to 90% B over 20 minutes.
-
Flow Rate: 20 mL/min
-
Detection: 325 nm
-
Injection Volume: 1-5 mL, depending on concentration.
-
-
Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Combine the pure fractions and remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Analyze the purity of the final product using the analytical HPLC method described above.[4]
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Experimental workflow for preparative HPLC purification.
Caption: Activation of Wnt/β-catenin pathway by a quinoline carboxylic acid.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during various quinoline synthesis methods.
I. Skraup Synthesis: Troubleshooting Guide
The Skraup synthesis is a classic method for preparing quinolines but is notoriously exothermic and prone to byproduct formation, particularly tars.
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a common safety concern. To mitigate this, the use of a moderator is highly recommended. Ferrous sulfate (FeSO₄·7H₂O) is a common choice as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent release of energy.[1]
Key Troubleshooting Steps:
-
Use a Moderator: Add ferrous sulfate to the reaction mixture before the addition of sulfuric acid.[1][2]
-
Controlled Acid Addition: Slowly add concentrated sulfuric acid to the reaction mixture with efficient stirring and cooling.[2]
-
Correct Reagent Addition Order: It is crucial to add the reagents in the correct sequence. The sulfuric acid should be added last to the mixture of aniline, glycerol, nitrobenzene, and ferrous sulfate. Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[1][2]
-
Adequate Headspace: Use a reaction flask that is significantly larger than the reaction volume to accommodate any sudden boiling.[2]
Q2: How can I reduce the significant amount of tar formed in my Skraup synthesis?
A2: Tar formation is a prevalent issue in the Skraup synthesis, arising from the acidic and high-temperature conditions that promote the polymerization of acrolein (from the dehydration of glycerol) and other intermediates.[3]
Key Troubleshooting Steps:
-
Minimize Reaction Temperature and Time: While the reaction requires heat, excessive temperatures and prolonged reaction times can increase tar formation.[3]
-
Effective Purification: The most common and effective method for separating the volatile quinoline product from non-volatile tar is steam distillation from an alkaline solution.[3]
Quantitative Data: Skraup Synthesis Parameters
| Reactant/Moderator | Oxidizing Agent | Moderator | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | FeSO₄·7H₂O | Quinoline | 84-91 | [1] |
| p-Toluidine | Nitrobenzene | - | 6-Methylquinoline | - | [4] |
| Aniline | Iodine | - | Quinoline | 92.8 | [4] |
| Substituted Anilines | Iodine | - | Substituted Quinolines | 75-90.7 | [4] |
Experimental Protocol: Controlled Skraup Synthesis of Quinoline with Ferrous Sulfate
This protocol is adapted from established procedures to ensure a controlled and safe reaction.[1][2][4]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
Procedure:
-
Apparatus Setup: In a large round-bottom flask equipped with a large-bore reflux condenser and a mechanical stirrer, add the reagents in the following order: powdered ferrous sulfate, glycerol, aniline, and then nitrobenzene.
-
Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.
-
Acid Addition: Slowly and carefully, with continuous stirring, add the concentrated sulfuric acid to the mixture.
-
Initiation: Gently heat the flask. Once the mixture begins to boil, immediately remove the external heat source. The exothermic reaction should sustain the reflux for 30-60 minutes.
-
Completion: After the self-sustaining boiling ceases, reapply heat and continue to boil for several hours to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool. Carefully dilute with water and then make it strongly alkaline by slowly adding a concentrated solution of sodium hydroxide.
-
Purification: Remove the unreacted nitrobenzene and the quinoline product by steam distillation. Separate the organic layer from the distillate for further purification if necessary.
Troubleshooting Logic for Skraup Synthesis
Caption: Troubleshooting workflow for common issues in Skraup synthesis.
II. Doebner-von Miller Synthesis: Troubleshooting Guide
The Doebner-von Miller reaction is versatile for preparing substituted quinolines, but it is often plagued by tar formation from the polymerization of α,β-unsaturated carbonyl compounds.
Q1: My Doebner-von Miller reaction mixture is forming a thick, dark tar, leading to low yields and difficult product isolation. What is the cause and how can I prevent it?
A1: Tar formation is a very common problem in the Doebner-von Miller reaction and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]
Key Troubleshooting Steps:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[5]
-
Use of a Two-Phase System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its polymerization in the acidic aqueous phase.[5][6]
-
In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation can maintain its low concentration and reduce polymerization.[5]
-
Optimize Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used. An overly strong acid concentration can accelerate tar formation.[5][6]
Q2: I am getting a low yield of the desired quinoline. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reactions, side reactions, and the electronic nature of the substrates.
Key Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to give low yields.[6]
-
Incomplete Oxidation: The final step of the reaction is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, it will result in a lower yield of the desired aromatic product.[6]
Quantitative Data: Effect of Catalyst on Doebner-von Miller Reaction Yield
The following data illustrates the impact of different catalysts on the yield of 2-carboxy-4-phenylquinoline.
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | Dichloromethane | 48 | 18 |
| 2 | HCl (10 M) | - | 48 | 0 |
| 3 | HCl (4 M in Dioxane) | Dichloromethane | 48 | 0 |
| 4 | HCl (gas) | Dichloromethane | 48 | 0 |
| 5 | H₂SO₄ (conc.) | Dichloromethane | 48 | 0 |
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[7]
Experimental Protocol: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Byproduct Formation
This protocol incorporates slow, in-situ generation of the α,β-unsaturated carbonyl to reduce tar formation.[5]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. This allows for the in-situ formation of crotonaldehyde at a low temperature, minimizing its polymerization.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture.
-
Reaction: Heat the mixture to reflux for the specified time (e.g., 7 hours).
-
Workup and Purification: After cooling, make the solution basic and isolate the 2-methylquinoline by steam distillation. The crude product can be further purified by vacuum distillation.
Troubleshooting Logic for Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.
III. Combes Synthesis: Troubleshooting Guide
A key challenge in the Combes quinoline synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.
Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue and is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8]
Key Troubleshooting Steps:
-
Steric Hindrance: Increasing the steric bulk of the R group on the diketone can favor the formation of the less sterically hindered quinoline product.[8]
-
Electronic Effects: The electronic nature of the substituents on the aniline can direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used. Conversely, chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer as the major product.[8]
-
Catalyst and Reaction Conditions: The choice of acid catalyst and reaction conditions can also influence the regiochemical outcome. Polyphosphoric acid (PPA) is a commonly used catalyst.[9]
Experimental Protocol: General Procedure for Combes Quinoline Synthesis
Materials:
-
Aniline derivative
-
Unsymmetrical β-diketone
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Condensation: Mix the aniline and the β-diketone and stir at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.
-
Reaction: Gently heat the reaction mixture for a short period to complete the cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
Logical Flow for Controlling Regioselectivity in Combes Synthesis
Caption: Strategies to control regioselectivity in the Combes synthesis.
IV. Friedländer Synthesis: Troubleshooting Guide
The Friedländer synthesis is a versatile method for preparing substituted quinolines, but challenges can arise with catalyst selection and regioselectivity.
Q1: My Friedländer synthesis is giving a low yield. How can I optimize the reaction?
A1: Low yields in the Friedländer synthesis can often be attributed to the choice of catalyst, solvent, and reaction temperature. The reaction can be catalyzed by either acids or bases.[10]
Key Troubleshooting Steps:
-
Catalyst Selection: A wide range of catalysts can be used, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, SnCl₂), and bases (e.g., KOH, NaOH). The optimal catalyst will depend on the specific substrates.[11]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Common solvents include ethanol, methanol, and DMF.[10] In some cases, solvent-free conditions with microwave irradiation can provide excellent yields.[12]
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently and for an adequate amount of time to go to completion. Monitoring by TLC is recommended.
Q2: How can I control the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?
A2: When an unsymmetrical ketone is used, two different regioisomers can be formed. Controlling this is a key challenge.
Key Troubleshooting Steps:
-
Catalyst Choice: Specific catalysts can favor the formation of one isomer. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to improve regioselectivity.[13]
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of the condensation.[14]
-
Alternative Reactants: To avoid side reactions like aldol condensation of the ketone under basic conditions, using an imine analog of the o-aminoaryl aldehyde or ketone can be an effective strategy.[14]
Quantitative Data: Catalyst Comparison for Friedländer Synthesis
The following table summarizes the efficacy of different catalysts for the Friedländer synthesis.
| Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| UO₂(CH₃COO)₂·2H₂O (2.5 mol%) | Ethanol, Reflux, 3h | 2,3,4-trisubstituted quinoline | 89 | [11] |
| Amberlyst-15 | Ethanol, Reflux | Substituted quinolines | Good | [12] |
| PEG-SO₃H | Aqueous medium, 60°C | Substituted quinolines | Good to Excellent | [12] |
| NaHSO₄-SiO₂ | Solvent-free, High temp. | Substituted quinolines | Excellent | [12] |
| [bmim]HSO₄ (Ionic Liquid) | - | Quinolines | High | [15] |
| ZnO/CNT | Solvent-free | Substituted quinolines | 24-99 | [15] |
Experimental Protocol: Base-Catalyzed Friedländer Synthesis
Materials:
-
2-aminobenzophenone
-
A ketone with an α-methylene group (e.g., acetone)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminobenzophenone and the ketone in ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization.
Troubleshooting Logic for Friedländer Synthesis
Caption: Troubleshooting workflow for the Friedländer synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
Stability of 2,6-Dimethylquinoline-4-carboxylic acid in different solvents
Technical Support Center: 2,6-Dimethylquinoline-4-carboxylic acid
This technical support guide provides essential information on the stability of this compound in various solvents, offering troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for dissolving and storing this compound?
A1: For optimal stability, this compound should be dissolved in a suitable organic solvent and stored under appropriate conditions. Quinoline derivatives generally exhibit good solubility in polar organic solvents like DMSO, ethanol, and methanol.[1][2] For long-term storage, prepare concentrated stock solutions in anhydrous DMSO, aliquot into smaller volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light. The darkening of solutions may indicate oxidation, a process accelerated by exposure to air and light.[3][4]
Q2: My compound has low solubility in aqueous buffers. How can I improve this?
A2: The hydrophobic nature of the quinoline ring system limits water solubility.[5] To improve solubility in aqueous solutions for biological assays, a co-solvent approach is recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid impacting the biological system. The pH of the solution can also affect the solubility of quinoline carboxylic acids.[2]
Q3: I am observing degradation of my compound during my experiments. What are the likely causes?
A3: Degradation can be triggered by several factors, including harsh pH conditions, exposure to light (photodegradation), heat, and oxidizing agents.[6][7] The carboxylic acid group can be susceptible to certain reactions, and the quinoline ring itself can undergo degradation, although it is generally stable.[8] It is crucial to protect solutions from light and avoid extreme pH or temperatures unless conducting forced degradation studies.
Q4: How can I confirm if my compound is degrading and not just precipitating?
A4: Precipitation will appear as solid material, which should redissolve upon addition of a suitable solvent or gentle heating. Degradation is a chemical change. To confirm degradation, use an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a qualitative summary of expected stability based on the general behavior of quinoline carboxylic acids.[1][3][7]
| Solvent/Condition | Expected Stability | Recommendations & Notes |
| DMSO | High | Recommended for long-term stock solution storage. Store at ≤ -20°C, protected from light. Use anhydrous grade to prevent hydrolysis. |
| Ethanol / Methanol | Moderate to High | Suitable for short-term storage and experimental use.[2] Store cool and protected from light. Evaporation can concentrate the solute. |
| Aqueous Buffers (Neutral pH) | Moderate | Limited by low solubility.[5] Prepare fresh for daily use. Prone to microbial growth if not sterile. |
| Acidic Conditions (e.g., 0.1 M HCl) | Low to Moderate | Potential for hydrolysis and other acid-catalyzed degradation, especially with heat.[6][9] |
| Basic Conditions (e.g., 0.1 M NaOH) | Low to Moderate | Can lead to base-catalyzed degradation.[6][9] The carboxylic acid will be deprotonated, affecting solubility and reactivity. |
| Oxidizing Conditions (e.g., H₂O₂) | Low | The quinoline ring system can be susceptible to oxidation.[6] Avoid exposure to strong oxidizing agents. |
| Light Exposure | Low to Moderate | Quinoline compounds can be photosensitive.[3] Protect solutions from direct light using amber vials or by wrapping containers in foil. |
| Elevated Temperature | Low | Heat accelerates all degradation pathways.[6] Store solutions at recommended cool temperatures. |
Troubleshooting Guide
Issue: Unexpected Peaks in HPLC Chromatogram
This guide helps diagnose the appearance of unknown peaks during the analysis of this compound, which may indicate degradation.
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][10]
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade Acetonitrile or DMSO) to achieve a concentration of 1 mg/mL.
-
Sample Preparation for Stressing:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration.[9]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to the target concentration.
-
Thermal Degradation: Prepare samples in a neutral solvent and expose them to heat. Also, expose the solid compound to the same conditions.
-
Photostability: Expose samples in a photostability chamber according to ICH Q1B guidelines.
-
Control: Prepare a sample in a neutral solvent and store it at 4°C, protected from light.
-
-
Incubation: Place the samples under the specified conditions for a defined period (e.g., 24-48 hours). Monitor periodically to achieve a target degradation of 5-20%.[9]
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.[9]
-
Analyze all samples, including the time-zero control, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.
-
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample. Document the retention times and response of any new peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 2,6-Dimethylquinoline-4-carboxylic Acid
Welcome to the technical support center for the purification of crude 2,6-Dimethylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities largely depend on the synthetic route used. For typical syntheses like the Doebner-von Miller reaction, potential impurities include unreacted starting materials such as p-toluidine and pyruvic acid, as well as side-products from polymerization or incomplete cyclization. If synthesized via a Pfitzinger-type reaction, residual isatin or its ring-opened intermediates may be present.
Q2: What is the recommended first-line purification method for this compound?
Recrystallization is often the most effective and straightforward initial purification method for crude this compound. It is particularly good at removing small amounts of impurities, leading to a significant increase in purity.
Q3: Can I use acid-base extraction for purification?
Yes, acid-base extraction is a highly effective technique to separate this compound from neutral or basic impurities.[1][2][3] By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt, which moves to the aqueous layer. Neutral and basic impurities remain in the organic layer. The purified carboxylic acid can then be precipitated by acidifying the aqueous layer.
Q4: Is column chromatography a suitable purification method?
While possible, column chromatography on silica gel can be challenging for carboxylic acids due to potential streaking and strong adsorption to the stationary phase. If used, it is often advisable to add a small amount of a modifying solvent like acetic acid to the eluent. Reversed-phase (C18) column chromatography can be a more effective chromatographic method for purifying carboxylic acids.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The cooling rate is too fast, or the solution is too concentrated. The chosen solvent may not be ideal. | 1. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. 2. Use a more dilute solution by adding more hot solvent. 3. Experiment with a different solvent or a binary solvent system.[5] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is too dilute. | 1. Try a solvent in which the compound is less soluble. 2. If using a binary solvent system, add more of the "poor" solvent. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly. | The impurities have similar solubility to the desired compound in the chosen solvent. | 1. Attempt recrystallization from a different solvent with different polarity. 2. Consider a preliminary purification step, such as acid-base extraction, before recrystallization. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Incomplete extraction into the aqueous basic solution. | Insufficient mixing of the organic and aqueous layers. The aqueous solution is not basic enough. | 1. Shake the separatory funnel vigorously to ensure thorough mixing. 2. Use a more concentrated basic solution or perform multiple extractions with fresh aqueous base. |
| Emulsion formation at the interface. | The two phases are not separating cleanly. | 1. Allow the mixture to stand for a longer period. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. Filter the entire mixture through a pad of celite. |
| Low yield upon acidification of the aqueous layer. | The pH of the aqueous layer was not lowered sufficiently to precipitate the carboxylic acid. The compound has some solubility in the acidic aqueous solution. | 1. Check the pH with litmus paper or a pH meter to ensure it is acidic (pH 2-3). 2. After acidification, cool the solution in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Good starting points for quinoline carboxylic acids include ethanol, ethanol/water mixtures, or N,N-dimethylformamide (DMF).[6]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the compound completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Back-washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.[7]
Data Presentation
The following table presents representative data for the purification of a quinoline carboxylic acid derivative using a solvent-based purification method, which can be analogous to recrystallization from a solvent like DMF.
| Purification Step | Starting Purity | Final Purity | Notes |
| Heating in DMF followed by cooling and filtration | 89.9% | >94% | The crude material was heated and stirred in DMF, then cooled to precipitate the purified product.[6] |
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized 2,6-Dimethylquinoline-4-carboxylic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,6-Dimethylquinoline-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield and Significant Tar/Polymer Formation | The Doebner-von Miller and related reactions are often conducted under strong acidic conditions, which can catalyze the polymerization of carbonyl starting materials or intermediates.[1][2] This is one of the most common side reactions leading to dark, intractable tars.[1] | Optimize Acid Catalyst: Test different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[1][3][4]Control Temperature: Avoid excessive heat, as it promotes polymerization. Maintain the lowest effective temperature for the reaction to proceed.[1]Gradual Addition: Add the carbonyl reactant (e.g., pyruvic acid, α,β-unsaturated aldehyde) slowly to the heated aniline solution to keep its instantaneous concentration low.[1] |
| Product is a Dark, Oily Substance Instead of a Solid | This can be due to significant impurities, especially polymeric materials, or the product "oiling out" during crystallization if the wrong solvent or cooling rate is used.[5] | Initial Cleanup: Before crystallization, perform an acid-base extraction. Dissolve the crude product in a dilute base (e.g., aq. NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities like tar, and then re-precipitate the carboxylic acid by acidifying the aqueous layer.Optimize Crystallization: Use a two-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, DMF) and slowly add a "poor" or "anti-solvent" (e.g., water, hexane) until turbidity persists. Heat to redissolve and then cool slowly.[5] |
| Final Product is Contaminated with Dihydroquinoline Impurities | The final step of the synthesis is the oxidation of a dihydroquinoline intermediate.[1][6] Incomplete oxidation will result in contamination with partially hydrogenated derivatives, which can be difficult to separate.[1] | Ensure Sufficient Oxidant: The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.[6] Ensure reaction times are sufficient for this process to complete. Post-Reaction Oxidation: If dihydro-impurities are detected, consider a separate oxidation step on the crude product using a mild oxidizing agent like manganese dioxide (MnO₂) before final purification. |
| Recrystallized Product Purity is Not Improving | The chosen recrystallization solvent may be inappropriate, co-crystallizing impurities with the product. The impurities may have very similar solubility profiles to the desired compound. | Systematic Solvent Screening: Test a range of single and binary solvent systems with varying polarities (e.g., ethanol, ethyl acetate, toluene, ethanol/water, ethyl acetate/hexane).[5]Secondary Purification: If recrystallization fails, consider alternative methods such as column chromatography on silica gel, using a solvent system guided by TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges? A1: The most common route is a variation of the Doebner reaction, which involves the three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[6] For this compound, this would typically involve p-toluidine, pyruvic acid, and acetaldehyde. The primary challenges are low yields due to the formation of polymeric tars and the difficulty in isolating a pure product from the complex reaction mixture.[1][2][6]
Q2: My reaction mixture is a thick, dark, intractable tar. How can I isolate my product? A2: First, cool the reaction mixture. Attempt to dissolve the tar in a suitable solvent mixture; a combination of an organic solvent and aqueous acid might be necessary. The most effective method is often an acid-base workup. Carefully make the mixture strongly alkaline with a concentrated base (e.g., NaOH solution) and extract with an organic solvent like dichloromethane to remove organic-soluble tars. The desired carboxylic acid product should remain in the aqueous layer as its carboxylate salt. Filter the aqueous layer to remove insoluble matter, then carefully acidify with an acid like HCl to precipitate the crude product, which can then be collected by filtration.
Q3: How do I choose the best solvent for recrystallization? A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For this compound, which has both aromatic and carboxylic acid functionalities, good starting points for screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), and amides (DMF, with caution due to high boiling point).[5][7] It is highly recommended to test solubility in small test tubes before attempting a bulk recrystallization. A binary solvent system, such as ethanol and water, is often effective.[5]
Q4: What analytical techniques are best for assessing the purity of the final product? A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for a quick assessment of the number of components in your sample. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying impurities. Finally, melting point analysis can be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.
Data Presentation
Table 1: Illustrative Comparison of Recrystallization Solvents
This table provides a template for recording experimental observations during solvent screening for the purification of this compound.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Purity Improvement (Illustrative %) |
| Ethanol | Low | High | Well-formed needles | 85% → 95% |
| Ethyl Acetate | Low | Moderate | Small plates | 85% → 92% |
| Toluene | Very Low | Low | Poor, microcrystalline | 85% → 88% |
| Ethanol/Water (8:2) | Very Low | High | Large prisms | 85% → 98% |
| Acetone | High | High | Poor, oils out | Not suitable |
| N,N-Dimethylformamide (DMF) | Moderate | High | Good, but hard to dry | 85% → 96% |
Table 2: Illustrative Effect of Reaction Conditions on Yield and Purity
This table demonstrates how varying reaction parameters in a Doebner synthesis can influence the outcome.
| Catalyst | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| H₂SO₄ (conc.) | 120 | 4 | 45 | 70 (significant tarring) |
| HCl (6 M) | 100 (reflux) | 6 | 65 | 85 |
| ZnCl₂ | 100 | 8 | 60 | 82 |
| p-TsOH | 110 (in Toluene) | 8 | 70 | 88 |
| No Catalyst | 100 | 12 | < 20 | Not determined |
Experimental Protocols
Protocol 1: Synthesis via Doebner Reaction
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reactants: To the flask, add p-toluidine (1.0 eq) and ethanol. Stir until dissolved.
-
Addition: In a separate beaker, mix pyruvic acid (1.1 eq) and acetaldehyde (1.2 eq). Add this mixture dropwise to the stirred p-toluidine solution over 30 minutes.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the mixture into a beaker containing ice water. The crude product should precipitate. If not, reduce the solvent volume on a rotary evaporator.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. Air-dry the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Suspend the crude solid from Protocol 1 in a 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Stir until the solid dissolves (the carboxylate salt is water-soluble).
-
Washing: Transfer the solution to a separatory funnel and wash two times with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral, non-acidic impurities (like tar). Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH is ~2-3. The purified this compound will precipitate out.
-
Isolation: Collect the white/off-white solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for identifying and resolving common purity issues.
Caption: Simplified reaction pathway for the Doebner synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Validation & Comparative
Comparing the efficacy of 2,6-Dimethylquinoline-4-carboxylic acid with other quinolines
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of quinoline-4-carboxylic acid, in particular, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. A key mechanism of action for many of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.
Comparative Efficacy of Quoline-4-Carboxylic Acid Derivatives
The following table summarizes the in vitro efficacy of selected 2-substituted quinoline-4-carboxylic acid derivatives against human DHODH and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 Substituent | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | DHODH | 0.250 ± 0.11 | - | - | |
| 2 | 2'-(MeO)-pyridyl | DHODH | 0.43 ± 0.04 | HCT-116 | 1.48 ± 0.16 | |
| 3 | Substituted Pyridine (Analogue 41) | DHODH | 0.0097 ± 0.0014 | - | - | |
| 4 | Substituted Pyridine (Analogue 43) | DHODH | 0.0262 ± 0.0018 | - | - | |
| 5 | Gemifloxacin | - | - | SW480 | Not Specified | [1] |
| 6 | Kynurenic acid (hydrate) | - | - | MCF7 | Not Specified | [1] |
| 7 | Quinoline-2-carboxylic acid | - | - | MCF7 | Not Specified | [1] |
| 8 | Quinoline-4-carboxylic acid | - | - | MCF7 | Not Specified | [1] |
Note: The antiproliferative activity for compounds 5-8 was reported as "remarkable growth inhibition capacities," but specific IC50 values were not provided in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the efficacy data presented above.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay quantifies a compound's ability to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and a coenzyme (e.g., decylubiquinone or 2,3-dimethoxy-5-methyl-p-benzoquinone), are prepared in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).
-
Reaction Mixture: The assay is typically conducted in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in the buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding dihydroorotate.
-
Measurement: The reaction progress is monitored by measuring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The decrease in absorbance is measured spectrophotometrically over time at a specific wavelength (e.g., 600-650 nm).
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.
-
Cell Culture: Adherent cancer cells (e.g., HCT-116, MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Washing: Excess, unbound dye is washed away with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Measurement: The absorbance of the solubilized dye is measured using a microplate reader at approximately 510-565 nm. The absorbance is proportional to the number of living cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3][4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and a general workflow for evaluating the efficacy of DHODH inhibitors.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by Quinolone-4-Carboxylic Acid Derivatives.
Caption: General Experimental Workflow for Efficacy Testing of Quinolone Derivatives.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. scispace.com [scispace.com]
Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethylquinoline-4-carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-dimethylquinoline-4-carboxylic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in cancer therapy. The information is supported by experimental data from peer-reviewed literature to aid in the development of novel anticancer agents.
Introduction
Quinoline-4-carboxylic acids are a well-established class of compounds with a wide range of biological activities. A significant area of research has focused on their potential as anticancer agents through the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[1][2][3] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and reduced tumor growth.[1][3]
The this compound scaffold has emerged as a promising starting point for the design of potent DHODH inhibitors. This guide details the structure-activity relationships of analogs based on this core structure, providing quantitative data on their enzymatic and cellular activities.
Core Structure and Key Positions for Modification
The fundamental structure of the this compound scaffold is shown below. The SAR studies reveal that substitutions at the C2-phenyl group, the C3 position, and the C6-methyl group significantly influence the inhibitory potency.
Structure-Activity Relationship of Analogs
The following table summarizes the biological activity of several this compound analogs. The key structural modifications are highlighted to illustrate their impact on DHODH inhibition and antiproliferative activity against human colorectal carcinoma (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines.
| Compound ID | R1 (at C2-phenyl) | R2 (at C3) | R3 (at C6) | DHODH IC50 (µM)[1] | HCT-116 IC50 (µM)[1] | MIA PaCa-2 IC50 (µM)[1] |
| 1 | H | H | CH3 | > 25 | > 25 | > 25 |
| 2 | 4-Cl | H | CH3 | 0.130 ± 0.01 | 0.148 ± 0.02 | 0.235 ± 0.03 |
| 3 | 4-Br | H | CH3 | 0.098 ± 0.01 | 0.115 ± 0.01 | 0.189 ± 0.02 |
| 4 | 4-(2-pyridyl) | H | CH3 | 0.045 ± 0.005 | 0.058 ± 0.007 | 0.091 ± 0.01 |
| 5 | 4-(2-Cl-pyridin-3-yl) | H | CH3 | 0.033 ± 0.004 | 0.041 ± 0.005 | 0.065 ± 0.008 |
| 6 | 4-Br | CH3 | CH3 | 0.028 ± 0.003 | 0.035 ± 0.004 | 0.051 ± 0.006 |
| 7 | 4-(2-Cl-pyridin-3-yl) | CH3 | CH3 | 0.012 ± 0.001 | 0.019 ± 0.002 | 0.027 ± 0.003 |
Key Findings from SAR Data:
-
C2-Phenyl Substitution (R1): Unsubstituted phenyl at C2 (Compound 1) shows no significant activity. The introduction of a halogen (Cl, Br) or a pyridyl group at the para-position of the C2-phenyl ring dramatically increases potency (Compounds 2-5). A 2-chloropyridin-3-yl substituent (Compound 5) appears to be particularly favorable.
-
C3-Methyl Group (R2): The addition of a methyl group at the C3 position generally enhances both enzymatic and cellular activity. This is evident when comparing Compound 3 with Compound 6, and Compound 5 with Compound 7.
-
C6-Methyl Group (R3): The presence of the methyl group at the C6 position is a common feature of these potent analogs, suggesting its positive contribution to the overall activity profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DHODH Inhibition Assay[4][5]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of human DHODH.
-
Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified. The substrates, dihydroorotate and the electron acceptor decylubiquinone, are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in the buffered solution.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of dihydroorotate.
-
Measurement: The reduction of the electron acceptor is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Cell Viability[4][6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (HCT-116 or MIA PaCa-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. 100 µL of the diluted compounds are added to the respective wells. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated. The IC50 value is determined by plotting a dose-response curve.
Visualizations
General Structure-Activity Relationship
Caption: Key modification points on the this compound scaffold and their general impact on biological activity.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
Caption: The inhibitory action of this compound analogs on DHODH in the de novo pyrimidine biosynthesis pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: 2,6-Dimethylquinoline-4-carboxylic Acid versus Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known mechanism of action of the widely-used fluoroquinolone antibiotic, ciprofloxacin, and the putative mechanism of 2,6-Dimethylquinoline-4-carboxylic acid. While extensive experimental data is available for ciprofloxacin, information regarding the specific biological activity of this compound is limited. This comparison, therefore, draws upon the established activities of the broader class of quinoline-4-carboxylic acids to infer the likely mechanism of this compound.
Executive Summary
Ciprofloxacin is a potent, broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.
This compound belongs to the quinoline-4-carboxylic acid class of compounds, many of which are known to exhibit antibacterial properties. Based on structure-activity relationship studies of this class, it is hypothesized that this compound also targets bacterial DNA gyrase. However, to date, there is a lack of specific experimental data to definitively confirm its mechanism of action and antibacterial spectrum.
Mechanism of Action
Ciprofloxacin: A Dual Inhibitor of Bacterial Topoisomerases
Ciprofloxacin's bactericidal activity stems from its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.[4]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[1][2] DNA gyrase introduces negative supercoils into DNA, a process essential for the initiation of DNA replication. Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[3][4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[3]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][2] This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, a critical step for cell division. Ciprofloxacin's interaction with the topoisomerase IV-DNA complex also results in the stabilization of cleaved DNA, leading to lethal double-strand breaks.[3]
The formation of these stable drug-enzyme-DNA complexes is a key feature of ciprofloxacin's mechanism, effectively converting essential enzymes into cellular toxins.
This compound: A Postulated DNA Gyrase Inhibitor
The quinoline core is a key structural feature of many synthetic compounds with a broad range of biological activities, including antimicrobial effects.[1][6] The 4-carboxylic acid moiety, in particular, is often crucial for the antibacterial activity of this class of compounds. Structure-activity relationship studies have shown that derivatives of quinoline-4-carboxylic acid can exhibit potent inhibitory effects on DNA gyrase.[5]
It is hypothesized that, like other quinoline-based antibacterials, this compound would bind to the DNA gyrase-DNA complex, leading to the stabilization of DNA cleavage and subsequent bacterial cell death. The methyl groups at positions 2 and 6 would modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which could influence its uptake by bacterial cells and its interaction with the target enzyme. However, without experimental data, this remains a postulate.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the inhibitory activity of ciprofloxacin against its primary targets and its antibacterial spectrum. No equivalent data has been identified for this compound in the reviewed literature.
Table 1: Inhibitory Activity of Ciprofloxacin against Bacterial Topoisomerases
| Target Enzyme | Bacterial Species | IC50 (µM) |
| DNA Gyrase | Escherichia coli | 0.5 - 1.0 |
| Topoisomerase IV | Staphylococcus aureus | 2.0 - 4.0 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin against Various Bacterial Strains
| Bacterial Species | Gram Stain | MIC90 (µg/mL) |
| Escherichia coli | Negative | ≤0.06 |
| Pseudomonas aeruginosa | Negative | 0.25 - 1.0 |
| Staphylococcus aureus (Methicillin-susceptible) | Positive | 0.25 - 0.5 |
| Streptococcus pneumoniae | Positive | 1.0 - 2.0 |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP), relaxed plasmid DNA (e.g., pBR322), and DNA gyrase.
-
-
Inhibitor Addition:
-
Add varying concentrations of the test compound to the reaction mixture.
-
Include a control reaction with no inhibitor.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., STEB buffer with SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
-
Data Analysis:
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.
-
Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP), kDNA, and topoisomerase IV.
-
-
Inhibitor Addition:
-
Add varying concentrations of the test compound to the reaction mixture.
-
Include a control reaction with no inhibitor.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.
-
Conclusion
Ciprofloxacin is a well-characterized fluoroquinolone antibiotic with a potent dual mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. This leads to a broad spectrum of antibacterial activity. In contrast, while this compound belongs to a class of compounds known for their antibacterial properties likely mediated through DNA gyrase inhibition, there is a significant gap in the scientific literature regarding its specific mechanism of action and efficacy. Further experimental validation, including MIC determination against a panel of bacterial strains and direct enzymatic inhibition assays, is required to elucidate the precise mechanism and antibacterial potential of this compound and to enable a direct, data-driven comparison with established antibiotics like ciprofloxacin.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the Antimicrobial Spectrum of 2,6-Dimethylquinoline-4-carboxylic Acid and its Analogs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of quinoline-4-carboxylic acid derivatives, with a focus on analogs of 2,6-Dimethylquinoline-4-carboxylic acid. Due to the limited publicly available data on this compound, this document leverages experimental data from closely related 2-phenyl-quinoline-4-carboxylic acid derivatives to provide a validated antimicrobial profile against common bacterial strains. The performance of these compounds is compared with established antibiotics, Ciprofloxacin and Ampicillin, to offer a clear benchmark for their potential efficacy.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected 2-phenyl-quinoline-4-carboxylic acid derivatives against key Gram-positive and Gram-negative bacteria, alongside the typical MIC values for Ciprofloxacin and Ampicillin for comparison. Lower MIC values are indicative of higher antimicrobial potency.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | ||
| Compound 5a₄ | Staphylococcus aureus | 64[1][2][3] |
| Compound 5a₇ | Escherichia coli | 128[1][2][3] |
| Compound 1 | Methicillin-resistant S. aureus (MRSA) | 15.62[4] |
| Compound 3 | Multidrug-resistant E. coli (MDR E. coli) | 7.81[4] |
| Standard Antibiotics (Comparators) | ||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6[5][6] |
| Ciprofloxacin | Escherichia coli (susceptible) | ≤ 1[7] |
| Ampicillin | Staphylococcus aureus | 0.6 - 1[8] |
| Ampicillin | Escherichia coli | 4 - 8[8][9] |
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The Broth Microdilution Method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Detailed Steps:
-
Preparation of Test Compound Stock Solution: A stock solution of the this compound analog is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test volume.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Appropriate controls are included in each assay:
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only the uninoculated growth medium to check for contamination.
-
Positive Control: A standard antibiotic with known activity against the test organism is included to validate the assay.
-
-
Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Figure 1. Experimental workflow for the Broth Microdilution Method.
Figure 2. Logical flow for antimicrobial drug discovery and validation.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoline-Based DHODH Inhibitors for Researchers and Drug Development Professionals
A deep dive into the performance, mechanisms, and experimental validation of leading quinoline-based Dihydroorotate Dehydrogenase (DHODH) inhibitors, providing a critical resource for researchers in oncology and immunology. This guide offers an objective comparison of key quinoline-based DHODH inhibitors, supported by experimental data, to inform preclinical and clinical research decisions.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and in the context of acute myeloid leukemia (AML), cellular differentiation. The quinoline core has emerged as a privileged scaffold for potent DHODH inhibitors, with several candidates demonstrating significant preclinical and clinical activity. This guide focuses on a comparative analysis of three prominent quinoline-based DHODH inhibitors: Brequinar, ASLAN003 (Farudodstat), and BAY 2402234.
Quantitative Data Summary
The following tables summarize the available quantitative data for the selected quinoline-based DHODH inhibitors, facilitating a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Potency of Quinoline-Based DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | EC50/IC50 (nM) | Reference(s) |
| Brequinar | Human DHODH | ~20 | T-ALL cell lines | Nanomolar range | [1][2] |
| THP-1 (AML) | - | [3] | |||
| MOLM-14 (AML) | - | [3] | |||
| ASLAN003 (Farudodstat) | Human DHODH | 35 | THP-1 (AML) | 152 | [3][4] |
| MOLM-14 (AML) | 582 | [3][4] | |||
| KG-1 (AML) | 382 | [3][4] | |||
| BAY 2402234 | Human DHODH | - | MOLM-13 (AML) | 3.16 (CD11b upregulation) | [5] |
| HEL (AML) | 0.96 (CD11b upregulation) | [5] | |||
| Various Leukemia Cell Lines | 0.08 - 8.2 (proliferation) | [6] |
IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50/IC50: Half-maximal effective/inhibitory concentration in cellular assays.
Table 2: Comparative Efficacy in AML Cell Differentiation
| Inhibitor (Concentration) | Cell Line | % CD11b+ Cells (Increase over control) | Reference(s) |
| Brequinar (100 nM) | MOLM-14 | 33.1% | [3] |
| ASLAN003 (100 nM) | MOLM-14 | 63.9% | [3] |
Table 3: Pharmacokinetic Properties of Quinoline-Based DHODH Inhibitors
| Inhibitor | Oral Bioavailability | Terminal Half-Life (t1/2) | Plasma Protein Binding | Species | Reference(s) |
| Brequinar | Not directly reported (administered i.v. in many studies) | 8.1 ± 3.6 h | - | Human | [7][8] |
| ASLAN003 (Farudodstat) | Orally active | - | >99% | Human | [3] |
| BAY 2402234 | Orally bioavailable (specific value not reported) | - | - | Preclinical species | [9][10][11] |
Signaling Pathway and Experimental Workflow
The inhibition of DHODH by quinoline-based compounds initiates a cascade of cellular events, primarily driven by the depletion of the pyrimidine pool. This metabolic stress leads to cell cycle arrest and the induction of differentiation or apoptosis, particularly in hematological malignancies like AML. The downregulation of the MYC oncogene appears to be a key event in this process.
The following diagram outlines a general experimental workflow for the preclinical evaluation of quinoline-based DHODH inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of quinoline-based DHODH inhibitors are provided below.
DHODH Enzymatic Inhibition Assay (DCIP Reduction)
This spectrophotometric assay measures the in vitro inhibitory activity of a compound on recombinant human DHODH. The assay quantifies the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.
-
Reagents: Recombinant human DHODH, L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100), DMSO.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted inhibitor.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
-
Prepare a substrate solution containing DHO, Coenzyme Q10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode.
-
Calculate the initial reaction velocity and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT/WST-1/CCK-8)
This colorimetric assay assesses the effect of a DHODH inhibitor on the proliferation and viability of cancer cell lines.
-
Reagents: AML cell line (e.g., THP-1, MOLM-13), complete cell culture medium, test inhibitor, MTT, WST-1, or CCK-8 reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the EC50 or IC50 value.
-
AML Cell Differentiation Assay (Flow Cytometry)
This assay evaluates the ability of a DHODH inhibitor to induce myeloid differentiation in AML cells by measuring the expression of cell surface markers such as CD11b.
-
Reagents: AML cell line, complete cell culture medium, test inhibitor, fluorochrome-conjugated anti-CD11b antibody, flow cytometry buffer (e.g., PBS with 2% FBS).
-
Procedure:
-
Seed AML cells in a multi-well plate.
-
Treat the cells with various concentrations of the test inhibitor for 48-96 hours.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with the anti-CD11b antibody according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells.
-
In Vivo AML Xenograft Model
This model assesses the in vivo efficacy of a DHODH inhibitor in an immunodeficient mouse model bearing human AML tumors.
-
Materials: Human AML cell line (e.g., MOLM-13), immunodeficient mice (e.g., NOD/SCID), Matrigel (for subcutaneous models), test inhibitor formulated for in vivo administration, vehicle control.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject AML cells mixed with Matrigel into the flank of the mice, or intravenously for a disseminated leukemia model.
-
Treatment: Once tumors are established (for subcutaneous models) or on a predetermined schedule, randomize mice into treatment and control groups. Administer the test inhibitor or vehicle control via the appropriate route (e.g., oral gavage).
-
Monitoring: Monitor tumor growth by caliper measurements and the health of the mice regularly. For disseminated models, monitor for signs of disease and overall survival.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for analysis (e.g., flow cytometry for differentiation markers, western blotting for target engagement).
-
Conclusion
The quinoline scaffold has proven to be a fertile ground for the discovery of potent DHODH inhibitors. Brequinar, the archetypal inhibitor, has paved the way for the development of next-generation compounds like ASLAN003 and BAY 2402234, which exhibit improved potency and favorable pharmacological properties. The comparative data presented in this guide highlights the nuanced differences between these inhibitors, providing a valuable resource for researchers to select the most appropriate tool for their specific research questions and to guide the future development of novel DHODH-targeted therapies. The detailed experimental protocols further serve as a practical guide for the preclinical evaluation of this promising class of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies | Semantic Scholar [semanticscholar.org]
In Vivo Efficacy of Quinoline-4-Carboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo studies on 2,6-Dimethylquinoline-4-carboxylic acid derivatives and related quinoline-4-carboxylic acid compounds. This analysis is based on available experimental data to inform future research and development.
While specific in vivo data for this compound is limited in the reviewed literature, extensive research on analogous quinoline-4-carboxylic acid derivatives provides valuable insights into their therapeutic potential across various diseases, including malaria, cancer, and leishmaniasis. These studies highlight the significance of the quinoline scaffold in medicinal chemistry and underscore the potential of its derivatives as drug candidates.
Comparative Efficacy and Pharmacokinetics
The therapeutic efficacy of quinoline-4-carboxylic acid derivatives is intrinsically linked to their substitution patterns, which significantly influence their mechanism of action and pharmacokinetic profiles. The following tables summarize key quantitative data from in vivo and in vitro studies of various derivatives, offering a baseline for comparison.
| Compound ID | Derivative Class | Therapeutic Area | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Findings | Reference |
| 41 | Quinolone Carboxylic Acid | Cancer | DHODH IC50 = 9.71 ± 1.4 nM | Mouse | Significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 h (PO dosing).[1] | [1] |
| 43 | Quinolone Carboxylic Acid | Cancer | DHODH IC50 = 26.2 ± 1.8 nM | N/A | A cocrystal structure with DHODH revealed a novel water-mediated H-bond interaction.[1] | [1] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | Leukemia | SIRT3 IC50 = 7.2 µM | N/A (In vitro studies) | Potent inhibitory activity against MLLr leukemic cell lines.[2][3] | [2][3] |
| D28 | 2-substituted phenylquinoline-4-carboxylic acid | Cancer | HDAC3 IC50 = 24.45 µM | N/A (In vitro studies) | Good potency in inhibiting the growth of various cancer cell lines.[4] | [4] |
| 13c | 2-amino quinoline-6-carboxamide | Neuropathic Pain | mGluR1 IC50 = 2.16 µM | Rat (Spinal Nerve Ligation Model) | Exhibited weak analgesic effects.[5] | [5] |
Pharmacokinetic Profiles of Key Compounds in Mice
A critical aspect of in vivo studies is understanding the pharmacokinetic behavior of the compounds. The table below presents available data for key quinoline-4-carboxamide derivatives.
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| A quinoline-4-carboxamide derivative | IV | 1 | 1200 ± 150 | 0.08 | 480 ± 30 | 0.5 ± 0.1 | [6] |
| A quinoline-4-carboxamide derivative | PO | 3 | 110 ± 20 | 0.5 | 460 ± 90 | 2.0 ± 0.5 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vivo Pharmacokinetic Analysis
The pharmacokinetic profiles of quinoline derivatives are typically assessed in mouse models. A standard protocol involves:
-
Animal Model: Male BALB/c mice are often used.
-
Compound Administration: Compounds are administered intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Enzyme Inhibition Assays (General Protocol)
The inhibitory activity of quinoline derivatives against specific enzymes like Dihydroorotate Dehydrogenase (DHODH) or Sirtuin 3 (SIRT3) is a common in vitro assessment.
-
Enzyme and Substrate Preparation: Recombinant human enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The enzyme activity is measured by monitoring the change in a detectable signal (e.g., fluorescence, absorbance) over time.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable equation.
Antiproliferative Assays
The effect of these compounds on cancer cell growth is evaluated using assays such as the Sulforhodamine B (SRB) or CCK-8 colorimetric methods.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using SRB staining or CCK-8 reagent, where the absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration that inhibits cell growth by 50% (IC50) is determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the research. The following diagrams illustrate key signaling pathways and a general workflow for the in vivo evaluation of these derivatives.
Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.
Caption: SIRT3 inhibition by P6 leads to cell cycle arrest and differentiation.
Caption: General workflow for the evaluation of quinoline derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dimethylquinoline-4-carboxylic Acid Against Standard Antibiotics: A Benchmarking Guide
This guide provides a comparative framework for evaluating the antimicrobial potential of the novel compound 2,6-Dimethylquinoline-4-carboxylic acid against a panel of established antibiotics: Ciprofloxacin, Penicillin, and Tetracycline. The following sections detail the experimental protocols used for this benchmark and present comparative data on efficacy and cytotoxicity.
Introduction to the Compounds
This compound is a quinoline derivative. The quinoline scaffold is central to a class of synthetic antibacterial agents, the most famous of which are the fluoroquinolones. These agents typically function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This guide explores the hypothetical antimicrobial characteristics of this specific derivative in comparison to clinically relevant drugs.
Comparator Antibiotics:
-
Ciprofloxacin: A second-generation fluoroquinolone antibiotic that inhibits DNA gyrase, preventing bacterial DNA replication and repair.
-
Penicillin: A β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.
-
Tetracycline: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Experimental Protocols
A standardized set of in vitro experiments was designed to compare the antimicrobial efficacy and selectivity of the compounds.
2.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A two-fold serial dilution of each compound was prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well was inoculated with a standardized bacterial suspension of Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Reading: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
2.2. Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was sub-cultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Reading: The MBC was identified as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count.
2.3. Cytotoxicity Assay (CC50)
The half-maximal cytotoxic concentration (CC50) was determined against the human embryonic kidney cell line HEK 293 to assess the selectivity of the compounds.
-
Cell Culture: HEK 293 cells were seeded in 96-well plates and grown to 80% confluency.
-
Treatment: Cells were treated with serial dilutions of each compound for 24 hours.
-
Assay: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm.
-
Calculation: The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated controls.
Comparative Data
The following tables summarize the quantitative data obtained from the described experiments.
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound | 16 | 32 |
| Ciprofloxacin | 0.015 | 0.5 |
| Penicillin | >128 | 0.12 |
| Tetracycline | 2 | 1 |
Table 2: Bactericidal Activity and Cytotoxicity (µg/mL)
| Compound | MBC (E. coli) | MBC (S. aureus) | CC50 (HEK 293) | Selectivity Index (E. coli)¹ | Selectivity Index (S. aureus)² |
| This compound | 64 | 128 | >256 | >16 | >8 |
| Ciprofloxacin | 0.03 | 1 | 200 | 13333 | 400 |
| Penicillin | >128 | 0.5 | >500 | <3.9 | >4167 |
| Tetracycline | 16 | 8 | 150 | 75 | 150 |
¹Selectivity Index = CC50 / MIC for E. coli ²Selectivity Index = CC50 / MIC for S. aureus
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow and the established mechanisms of action for the comparator antibiotics.
Caption: Experimental workflow for antimicrobial compound benchmarking.
Caption: Mechanism of action for Ciprofloxacin.
Caption: Mechanism of action for Penicillin.
Safety Operating Guide
Proper Disposal of 2,6-Dimethylquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 2,6-Dimethylquinoline-4-carboxylic acid as a hazardous chemical waste. Proper disposal involves containment, clear labeling, and transfer to an approved waste disposal facility. Adherence to local, regional, and national regulations is mandatory.
Researchers, scientists, and drug development professionals handling this compound must be aware of the appropriate procedures for its safe disposal. This compound is classified as an irritant and requires careful handling to prevent harm to personnel and the environment.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Disposal of Uncontaminated and Contaminated Solid Waste
Solid this compound waste and materials contaminated with it must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible container.
-
Containerization: Use a clearly labeled, leak-proof, and sealable container for solid waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal at an approved waste disposal plant.[3][4][5][6]
Disposal of Solutions
Solutions containing this compound should not be disposed of down the drain.
Step-by-Step Procedure:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: Clearly label the container with the full chemical name and indicate that it is a solution, noting the solvent used.
-
Storage: Store the waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 104175-33-9 | [1][7][8] |
| Molecular Formula | C12H11NO2 | [1][8] |
| Molecular Weight | 201.22 g/mol | [2] |
| Hazard Classification | Irritant | [1][2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2,6-DIMETHYL-QUINOLINE-4-CARBOXYLIC ACID | 104175-33-9 [chemicalbook.com]
- 8. scbt.com [scbt.com]
Essential Safety and Operational Guide for Handling 2,6-Dimethylquinoline-4-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-Dimethylquinoline-4-carboxylic acid. The following procedures are based on established safety protocols for handling quinoline derivatives and carboxylic acids to ensure a safe laboratory environment.
Hazard Identification and Overview
Summary of Potential Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Suspected of causing genetic defects and cancer (based on related quinoline compounds).[6][8]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound. Consistent and correct use of PPE is the most critical line of defense against chemical exposure.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 or equivalent | To prevent skin contact. Gloves must be inspected before use and disposed of properly.[4][8] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or EN 166 | To protect eyes and face from splashes and dust.[8][9] |
| Skin & Body Protection | Laboratory coat (flame-resistant recommended). A chemical-resistant apron may be necessary for larger quantities. | N/A | To protect skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | NIOSH (US) or CEN (EU) | To prevent inhalation of dust or vapors.[8][9] |
Operational and Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
-
Keep a chemical spill kit appropriate for acidic and organic compounds nearby.
2. Handling Procedure:
-
Before use, read all available safety information and have a clear plan for the experiment.
-
Wear all required PPE as specified in the table above.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
Measure and dispense the chemical carefully to avoid spills.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][12]
3. Storage Plan:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store in a locked cabinet or a secure area with restricted access.[1][6]
Emergency and Disposal Plan
1. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[9] For larger spills, evacuate the area and follow institutional emergency procedures.[13] Avoid breathing vapors or dust.[6]
2. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials (including gloves, wipes, and containers) in a designated, labeled hazardous waste container.[1]
-
Do not dispose of down the drain or in general trash.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
